Erigeroside
Description
has depressor & hypnotic effects; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPBADGYXFZSW-ZHVGPZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974649 | |
| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59219-76-0 | |
| Record name | Erigeroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Erigeroside: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeroside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and its characterized biological activities, with a particular focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols for the isolation and quantification of this compound are presented, alongside a summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's bioactivities through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first identified from plants of the Erigeron genus, a widespread group of flowering plants in the Asteraceae family. Subsequent research has revealed its presence in other plant species, notably Satureja khuzistanica, a medicinal herb endemic to Iran. The primary natural sources of this compound are summarized in Table 1. The yield of this compound can vary depending on the plant species, geographical location, and extraction methodology.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Erigeron annuus | Asteraceae | Aerial parts, Stems | [1] |
| Erigeron breviscapus | Asteraceae | Whole plant | |
| Satureja khuzistanica | Lamiaceae | Leaves |
Physicochemical Properties
This compound is a glycosidic compound, meaning it consists of a sugar moiety linked to a non-sugar aglycone. Its chemical structure and properties are key to its isolation and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₄O₁₀ |
| Molecular Weight | 388.37 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Experimental Protocols
Isolation and Purification of this compound from Erigeron annuus
The following protocol describes a general method for the isolation and purification of this compound from the aerial parts of Erigeron annuus.
3.1.1. Extraction
-
Air-dry the aerial parts of Erigeron annuus at room temperature and grind them into a fine powder.
-
Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3.1.2. Fractionation
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect the ethyl acetate and n-butanol fractions, as this compound is expected to be present in these moderately polar fractions.
-
Concentrate the active fractions to dryness under reduced pressure.
3.1.3. Column Chromatography
-
Subject the dried ethyl acetate or n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.[2][3]
-
Elute the column with a gradient solvent system, starting with chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform -> Chloroform:Methanol 9:1 -> 8:2 -> 7:3, etc.).[2][4] The optimal gradient may need to be determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC, visualizing the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions containing this compound based on the TLC profile.
3.1.4. Recrystallization
-
Concentrate the combined fractions containing this compound to a small volume.
-
Dissolve the residue in a minimal amount of hot methanol.[5]
-
Allow the solution to cool slowly at room temperature, followed by refrigeration to induce crystallization.[6][7]
-
Collect the purified this compound crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals in a desiccator over silica gel.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method can be used for the quantification of this compound in plant extracts.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectrophotometry of a pure this compound standard).
-
Quantification: Based on a calibration curve generated using a certified reference standard of this compound.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects.
Table 3: In Vitro Biological Activities of this compound
| Assay | Target | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | Free radical scavenging | Data not available for pure this compound. Extracts of Chenopodium botrys showed IC50 values for DPPH scavenging. | [8] |
| ABTS Radical Scavenging | Free radical scavenging | Data not available for pure this compound. Extracts of Chenopodium botrys showed IC50 values for ABTS scavenging. | [8] |
| Anti-inflammatory | Nitric Oxide Production | Data not available for pure this compound. Extracts of various plants have shown inhibitory effects. | [9][10][11] |
Note: Specific IC₅₀ values for purified this compound are not widely reported in the currently available literature. The provided data for extracts indicates the potential activity that needs to be confirmed for the isolated compound.
Molecular Mechanisms of Action
The biological effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.
Anti-inflammatory Effects: Inhibition of the NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[12][13][14] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting these pathways. This inhibition would lead to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[15][16][17]
Neuroprotective Effects: Modulation of PI3K/Akt and Nrf2 Signaling Pathways
This compound's potential neuroprotective effects are likely mediated through the activation of pro-survival and antioxidant pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.[18][19][20][21] Additionally, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[22][23][24][25] By activating these pathways, this compound may protect neuronal cells from oxidative stress and apoptosis.
Conclusion and Future Directions
This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. This guide has provided a comprehensive overview of its discovery, natural sources, and biological activities, along with detailed experimental protocols and an exploration of its molecular mechanisms of action. However, further research is required to fully elucidate its therapeutic potential. Specifically, more studies are needed to determine the precise IC₅₀ values of purified this compound in various biological assays, to establish its in vivo efficacy and safety profile, and to fully unravel the intricate details of its interactions with cellular signaling pathways. Such investigations will be crucial for the development of this compound as a potential therapeutic agent for a range of inflammatory and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. db-thueringen.de [db-thueringen.de]
- 22. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Biosynthesis of Oleanane-Type Saponins in Erigeron annuus
Disclaimer: The scientific literature extensively documents the presence of triterpenoid saponins in Erigeron annuus. However, a specific triterpenoid saponin named "Erigeroside" has not been characterized in this plant species. The name this compound (CAS 59219-76-0) is assigned to a γ-pyrone derivative. This guide, therefore, presents a putative biosynthetic pathway for a representative oleanane-type saponin in Erigeron annuus, based on established principles of triterpenoid saponin biosynthesis in the Asteraceae family. This hypothetical saponin will be referred to as "Erigeron Saponin" for clarity.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the proposed biosynthetic pathway of a representative oleanane-type saponin in Erigeron annuus, along with detailed experimental protocols and data presentation formats.
Proposed Biosynthesis of Erigeron Saponin
The biosynthesis of triterpenoid saponins is a complex process that begins with the isoprenoid pathway and involves a series of enzymatic modifications. The proposed pathway for the synthesis of an oleanane-type saponin in Erigeron annuus is detailed below.
The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
The initial precursors for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two independent pathways:
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA.
-
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.
IPP and DMAPP from both pathways contribute to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).
Formation of the Triterpenoid Backbone
The biosynthesis of the triterpenoid backbone proceeds as follows:
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SS) to form squalene.
-
Oxidosqualene Formation: Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.
-
Cyclization to β-amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, β-amyrin synthase (bAS), to produce the pentacyclic triterpenoid skeleton, β-amyrin. This is the committed step for the biosynthesis of oleanane-type saponins.
Tailoring of the β-amyrin Skeleton
The β-amyrin backbone undergoes a series of modifications, primarily oxidation and glycosylation, to generate the final saponin structure.
-
Oxidation by Cytochrome P450s (CYP450s): The β-amyrin skeleton is hydroxylated and oxidized at various positions by cytochrome P450 monooxygenases. For the formation of a common aglycone like oleanolic acid, a series of oxidations at the C-28 position are required.
-
Glycosylation by UDP-dependent Glycosyltransferases (UGTs): Sugar moieties are attached to the aglycone (sapogenin) from UDP-activated sugars by UGTs. This is a stepwise process, and the number and type of sugars attached contribute to the diversity of saponins.
Physical and chemical properties of Erigeroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeroside, a naturally occurring γ-pyrone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Extracted primarily from plants of the Erigeron genus, this compound has demonstrated promising antioxidant and neuroprotective properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and insights into its potential mechanisms of action, including its influence on key signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological processes and experimental workflows are visualized through detailed diagrams.
Physical and Chemical Properties
This compound is a glycoside of pyromeconic acid. Its fundamental physical and chemical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₈ | |
| Molecular Weight | 274.225 g/mol | |
| Appearance | Powder | |
| Melting Point | 195-196.5 °C | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |
| CAS Number | 59219-76-0 | |
| InChI | InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |
| InChIKey | QCBPBADGYXFZSW-ZHVGPZTNSA-N | |
| Canonical SMILES | C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O |
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Table 1: UV-Visible Spectroscopy Data
| Solvent | λmax (nm) |
| Methanol | 212, 261 |
Table 2: Infrared (IR) Spectroscopy Data
Data for the aglycone moiety, pyromeconic acid, is provided as a reference.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3200 | O-H stretching | |
| 1645 | C=O stretching |
Table 3: ¹H-NMR (Proton NMR) Spectral Data (in CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.32 | br. s | - | 2-H |
| 8.11 | dd | 5.4, 1.0 | 6-H |
| 6.53 | br. d | 5.4 | 5-H |
| 4.74 | d | 6.6 | 1'-H |
| 3.92 | br. d | 12.2 | 6'-Ha |
| 3.67 | dd | 12.2, 6.3 | 6'-Hb |
| 3.54 | m | - | 5'-H |
| 3.45 | m | - | 2'- and 4'-H |
| 3.31 | m | - | 3'-H |
Table 4: ¹³C-NMR (Carbon NMR) Spectral Data (of the tetraacetate derivative in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 173.7 | 4-C |
| 170.5, 170.1, 169.9, 169.4 | OCOCH₃ |
| 154.5 | 6-CH |
| 148.7 | 3-C |
| 144.8 | 2-CH |
| 118.1 | 5-CH |
| 98.9 | 1'-CH |
| 72.4 | 3'-CH |
| 72.1 | 5'-CH |
| 70.1 | 2'-CH |
| 68.2 | 4'-CH |
| 61.5 | 6'-CH₂ |
| 20.8, 20.7, 20.6 (x2) | OCOCH₃ |
Table 5: Mass Spectrometry (MS) Data
| Ionization Method | m/z | Assignment |
| FD-MS | 275 | [M+H]⁺ |
| FD-MS | 112 | [Aglycone]⁺ |
Biological Activities and Experimental Protocols
This compound has been primarily investigated for its antioxidant and neuroprotective effects. The following sections detail the methodologies commonly employed to assess these activities.
Antioxidant Activity
The antioxidant potential of this compound is typically evaluated using in vitro assays that measure its ability to scavenge free radicals.
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent as the DPPH solution.
-
Reaction: Mix a defined volume of the this compound solution with a defined volume of the DPPH solution. A common ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution.
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction: Add a small volume of the this compound solution to a larger volume of the pre-warmed (37 °C) FRAP reagent.
-
Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.
Neuroprotective Activity
The neuroprotective effects of this compound are often studied in models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rodents.
Experimental Protocol: MCAO Model in Rats
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, chloral hydrate).
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can vary (e.g., 90 minutes) to induce transient focal ischemia.
-
-
Reperfusion: After the desired occlusion period, withdraw the suture to allow for reperfusion.
-
Drug Administration: Administer this compound at various doses (e.g., 20, 40, 80 mg/kg) via a specific route (e.g., intraperitoneal, intravenous) at a designated time point relative to the ischemic event (e.g., before or after reperfusion).
-
Neurological Deficit Scoring: Assess neurological function at different time points post-MCAO (e.g., 24 hours) using a standardized scoring system (e.g., a 0-4 point scale, where 0 is no deficit and 4 is severe deficit).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue). Quantify the infarct volume using image analysis software.
Potential Signaling Pathways
The biological effects of natural compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the known activities of similar compounds and the pathophysiology of the conditions this compound is being investigated for, the following pathways are of particular interest.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. Its activation is often associated with neuroprotection. It is plausible that this compound may exert its protective effects by modulating this pathway.
Erigeroside and its Derivatives: A Technical Guide for Therapeutic Development
An In-Depth Review of the Preclinical Evidence and Mechanisms of Action
Introduction
Erigeroside, a naturally occurring phenylpropanoid glycoside, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications rooted in traditional medicine. Primarily isolated from plants of the Erigeron genus, which have a history of use in various traditional healing systems for conditions such as indigestion, enteritis, and hepatitis, this compound is now being investigated for its pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, focusing on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, to support further research and drug development endeavors.
Quantitative Biological Activity
The therapeutic potential of this compound and its derivatives is underscored by their activity in a range of preclinical assays. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of their efficacy.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Assay | Target/Radical | IC50 / EC50 | Cell Line / System | Reference |
| Erigeron annuus Butanol Fraction | ABTS Radical Scavenging | ABTS•+ | 250.00 µg/mL | Cell-free | |
| Erigeron annuus Water Fraction | ABTS Radical Scavenging | ABTS•+ | 304.76 µg/mL | Cell-free | |
| Caffeic Acid (from E. annuus) | ABTS Radical Scavenging | ABTS•+ | 112.26 µg/mL | Cell-free | |
| Caffeic Acid (from E. annuus) | Lipid Peroxidation Inhibition | Mouse brain homogenates | 38.43 µg/mL | Ex vivo |
Note: Data for pure this compound is currently limited in publicly available literature. The data presented here is for extracts of Erigeron annuus, from which this compound is isolated, and for caffeic acid, a related phenolic compound also found in the plant.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the isolation of this compound and the assessment of its biological activities.
Isolation and Purification of this compound from Erigeron annuus
A detailed protocol for the isolation of this compound is described in the publication Journal of Natural Products, 1997, Vol. 60, No. 4. While the full text is not publicly available, the general procedure involves solvent extraction of the plant material, followed by chromatographic separation techniques to isolate and purify the compound. The process typically includes the following steps:
-
Extraction: The dried and powdered aerial parts of Erigeron annuus are extracted with a solvent such as methanol or ethanol at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The active fraction (often the butanol fraction for glycosides) is subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic and Spectrometric Analysis
The structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and stereochemistry. The SpectraBase database provides the molecular formula of ERIGOSIDE-G as C₁₃H₁₈O₈ and references the original publication for detailed spectral data.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern can provide further structural information.
In Vitro Biological Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound (this compound) to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance.
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Nitric Oxide (NO) Production Inhibition in Macrophages:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, excluding the negative control group.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to exclude cytotoxic effects.
-
Calculate the percentage of NO inhibition and the IC50 value.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (around 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
While direct evidence for this compound's interaction with specific signaling pathways is still emerging, research on structurally related compounds and extracts from Erigeron species suggests potential mechanisms of action.
Anti-inflammatory Effects: NF-κB and MAPK Signaling Pathways
The anti-inflammatory properties of many natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.
-
MAPK Pathway: The MAPK family, including p38 MAPK and ERK1/2, plays a crucial role in regulating the production of inflammatory cytokines. The activation (phosphorylation) of these kinases is a key step in the inflammatory cascade. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK and/or ERK1/2.
Anticancer Effects: Induction of Apoptosis
Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Key players in the apoptotic cascade include the caspase family of proteases, particularly the executioner caspase, caspase-3. It is plausible that this compound's anticancer activity, if confirmed, could be mediated through the activation of caspase-3 and the subsequent cleavage of cellular substrates, leading to cell death.
Conclusion and Future Directions
This compound and its derivatives represent a promising area for the development of new therapeutics, particularly in the fields of anti-inflammatory and neuroprotective agents. While traditional use and preliminary studies on related extracts are encouraging, there is a clear need for more rigorous scientific investigation. Future research should focus on:
-
Quantitative Bioactivity: Determining the IC50 and EC50 values of pure this compound and its derivatives in a wide range of in vitro assays to establish a clear structure-activity relationship.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects using techniques such as Western blotting, reporter gene assays, and transcriptomics.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases, neurodegenerative disorders, and cancer to assess its in vivo efficacy, pharmacokinetics, and safety profile.
-
Derivative Synthesis: Synthesizing and screening novel derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, translating the wisdom of traditional medicine into evidence-based modern therapies.
The Antioxidant Potential of Erigeroside: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeroside, a flavonoid glycoside found in plants of the Erigeron genus, is emerging as a compound of interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of the biological activity of this compound as an antioxidant, with a focus on its mechanistic action and the experimental protocols used for its evaluation. While direct quantitative data for isolated this compound is limited in publicly available literature, this document synthesizes information from studies on Erigeron annuus extracts, structurally related compounds, and established antioxidant assay methodologies to provide a foundational understanding for researchers in the field.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Natural antioxidants, particularly those derived from medicinal plants, are of significant interest for their potential to mitigate oxidative damage. This compound, a flavonoid, belongs to a class of compounds widely recognized for their antioxidant capabilities. Found in species such as Erigeron annuus, this compound is part of a complex phytochemical matrix that contributes to the plant's traditional medicinal uses. Understanding the specific antioxidant activity of isolated this compound is crucial for its potential development as a therapeutic agent.
In Vitro Antioxidant Activity of this compound and Related Compounds
The antioxidant capacity of a compound is often first assessed using in vitro chemical assays. These assays typically measure the ability of the antioxidant to scavenge stable free radicals. While specific IC50 values for isolated this compound are not widely reported, studies on extracts of Erigeron annuus, which contains this compound, and structurally similar flavonoid glycosides, provide insights into its potential potency. For context, the IC50 values for various plant extracts and related flavonoid compounds in common antioxidant assays are presented in the table below.
| Assay | Compound/Extract | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH | Anogeissus leiocarpus stem bark ethanol extract | 104.74 | BHA | 112.05 |
| BHT | 202.35 | |||
| ABTS | Ethyl acetate fraction of a plant extract | 2.10 | Trolox | 2.34 |
| Butanol fraction of a plant extract | 3.21 | |||
| DPPH | Caffeic acid | 5.9 ± 0.4 | Quercetin | 9.9 ± 2.5 |
| Ferulic acid | 9.9 ± 0.7 | Trolox | 6.3 ± 1.4 | |
| ABTS | Caffeic acid | 9.7 ± 0.5 | Quercetin | 16.1 ± 2.1 |
| Ferulic acid | 16.7 ± 0.2 | Trolox | 3.8 ± 1.2 |
Cellular Antioxidant Activity and Cytoprotective Effects
Beyond simple chemical assays, evaluating the antioxidant activity of a compound within a cellular context provides a more biologically relevant understanding of its potential efficacy. Cellular antioxidant assays measure the ability of a compound to protect cells from oxidative stress induced by various agents.
Studies on extracts from Erigeron annuus have demonstrated cytoprotective effects against oxidative stress. These extracts have been shown to reduce intracellular ROS levels and protect neuronal cells from apoptosis induced by oxidative damage. The protective effects are attributed to the presence of phenolic compounds, including caffeic acid, which is known for its potent antioxidant and neuroprotective properties.
The mechanism of this cytoprotection is likely multifaceted, involving both direct scavenging of ROS and the modulation of endogenous antioxidant defense systems.
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
A key mechanism by which many natural antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, studies on structurally similar flavonoid glycosides, such as hyperoside and quercetin-3-O-α-L-rhamnopyranoside, provide a strong rationale for this being a primary mechanism of action. These studies have shown that these compounds can promote the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes, including heme oxygenase-1 (HO-1), and antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
The proposed mechanism involves the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm, allowing Nrf2 to move into the nucleus and bind to the ARE in the promoter region of its target genes. This leads to a coordinated upregulation of the cell's antioxidant defenses.
Figure 1: Proposed Nrf2 signaling pathway activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays that can be used to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of the test compound or positive control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Methanol is used as a blank.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
The Antioxidant Properties of Erigeroside: A Mechanistic Whitepaper
Introduction
Erigeroside, a flavonoid glycoside, is a natural compound with potential therapeutic applications. Flavonoids as a class are well-regarded for their antioxidant properties, which are central to their protective effects against a wide range of oxidative stress-related pathologies. The capacity of these compounds to mitigate cellular damage induced by reactive oxygen species (ROS) is a key area of investigation in drug discovery and development. While direct and extensive research on the antioxidant mechanisms of this compound is not widely available in current scientific literature, its structural similarity to other well-studied flavonoid glycosides, such as hyperoside and tiliroside, allows for a comprehensive examination of its likely mechanisms of action. This technical guide will provide an in-depth overview of the core antioxidant mechanisms attributed to flavonoids, which are presumed to be shared by this compound. We will explore the key signaling pathways, present quantitative data from related compounds, detail relevant experimental protocols, and visualize these complex interactions.
Core Antioxidant Mechanisms of Action
The antioxidant effects of flavonoids are multifaceted, involving both direct radical scavenging and the modulation of intracellular signaling pathways that control endogenous antioxidant and inflammatory responses. The primary mechanisms include the activation of the Nrf2/HO-1 pathway, modulation of MAPK signaling, and the inhibition of the pro-inflammatory NF-κB pathway.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] In the presence of oxidative stress or electrophilic compounds like flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[1][2]
This binding event initiates the transcription of a battery of cytoprotective genes, including Phase II detoxification enzymes and antioxidant proteins.[2] Among the most crucial of these is heme oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide.[3] Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[3] The upregulation of HO-1 and other Nrf2-dependent genes enhances the cell's capacity to neutralize ROS and resist oxidative damage.[3][4] Studies on flavonoids like hyperoside and tiliroside have demonstrated their ability to significantly increase the protein levels of Nrf2 and HO-1, thereby protecting cells from oxidative stress-induced apoptosis and inflammation.[4][5]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to intracellular responses, including those related to stress, inflammation, proliferation, and apoptosis.[6] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[6] While ERK1/2 is generally associated with cell survival and proliferation, the JNK and p38 pathways are often activated by stress stimuli and can lead to inflammation and apoptosis.[6]
Oxidative stress can lead to the aberrant activation of MAPK pathways.[6] Flavonoids have been shown to modulate these pathways to exert their antioxidant and anti-inflammatory effects. For instance, some flavonoids can inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating downstream inflammatory responses.[7] Pterostilbene, a natural analogue of resveratrol, has been shown to inhibit the activation of ERK1/2 in response to inflammatory stimuli.[8] By regulating the delicate balance of MAPK signaling, flavonoids can protect cells from oxidative stress-induced damage and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival.[3][9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκBα.[9] Upon stimulation by pro-inflammatory cytokines or ROS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[10] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, thereby freeing NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus.[9][10] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[4][9]
The overactivation of the NF-κB pathway is a hallmark of chronic inflammation and is closely linked to oxidative stress.[3] Flavonoids, including hyperoside, have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][11][12] This inhibition can occur at multiple levels, including the prevention of IκBα phosphorylation and degradation, and the direct inhibition of NF-κB's nuclear translocation and DNA binding activity.[9] By suppressing the NF-κB pathway, flavonoids can reduce the production of pro-inflammatory mediators and enzymes that contribute to oxidative damage.[11][12]
Quantitative Data on the Antioxidant and Anti-inflammatory Effects of Related Flavonoids
The following tables summarize quantitative data from studies on flavonoids with similar structures and functions to this compound, illustrating their potency in modulating the signaling pathways discussed above.
Table 1: In Vitro Antioxidant Activity of Various Plant Extracts Rich in Flavonoids
| Extract/Compound | Assay | Result | Reference |
|---|---|---|---|
| Agrimonia eupatoria extract | DPPH | IC50 = 5.23 µg/mL | [13] |
| Agrimonia eupatoria extract | ABTS | IC50 = 6.45 µg/mL | [13] |
| Taraxacum officinale extract | DPPH | IC50 = 12.87 µg/mL | [13] |
| Taraxacum officinale extract | ABTS | IC50 = 14.21 µg/mL |[13] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); IC50: half maximal inhibitory concentration.
Table 2: Effects of Hesperetin on NF-κB and Nrf2 Pathway Components in LPS-activated BV-2 Microglial Cells
| Treatment | Target Gene/Protein | Fold Change vs. LPS | Reference |
|---|---|---|---|
| Hesperetin + LPS | NF-κB1 (mRNA) | 1.6-fold decrease | [14] |
| Hesperetin + LPS | NF-κB2 (mRNA) | 1.8-fold decrease | [14] |
| Hesperetin + LPS | NF-κB1/p50 (protein) | 3.4-fold decrease | [14] |
| Hesperetin + LPS | Nrf2 (mRNA) | Increased expression | [14] |
| Hesperetin + LPS | HMOX1 (mRNA) | Upregulated |[14] |
LPS: Lipopolysaccharide; BV-2: murine microglial cell line; HMOX1: Heme Oxygenase 1 gene.
Experimental Protocols
The investigation of the antioxidant mechanisms of compounds like this compound involves a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce oxidative stress and inflammation.
In Vitro Antioxidant Capacity Assays
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound (this compound).
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated relative to a control (without the test compound).
-
-
ABTS Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), measure the absorbance.
-
The percentage of inhibition of ABTS•+ is calculated.
-
Western Blot Analysis for Protein Expression
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-p65, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green master mix, specific primers for the target genes (e.g., Nrf2, HO-1, NF-κB1, TNF-α), and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
Based on the extensive evidence from structurally and functionally related flavonoids, this compound likely exerts its antioxidant properties through a sophisticated interplay of molecular mechanisms. The core of this activity is presumed to involve the upregulation of the endogenous antioxidant system via the Nrf2/HO-1 pathway, the attenuation of pro-inflammatory and pro-oxidative signaling through the inhibition of the NF-κB pathway, and the fine-tuning of cellular stress responses by modulating MAPK signaling cascades.
This guide provides a foundational understanding of these mechanisms, supported by quantitative data from analogous compounds and detailed experimental protocols for their investigation. Future research should focus on validating these specific pathways for this compound itself, quantifying its potency, and exploring its therapeutic potential in preclinical models of diseases where oxidative stress and inflammation are key pathological drivers. Such studies will be crucial for the development of this compound as a novel therapeutic agent.
References
- 1. Anti-Ferroptotic Effects of Nrf2: Beyond the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Erigeroside: An In-depth Technical Guide
Disclaimer: Scientific literature extensively details the therapeutic potential of extracts from various Erigeron species. While Erigeroside is a known phytochemical constituent of these plants, there is a notable scarcity of research focused specifically on the isolated compound. This guide, therefore, summarizes the pharmacological activities of Erigeron extracts, positing that this compound may be a contributing factor to these effects. The quantitative data, experimental protocols, and signaling pathways described herein pertain to the extracts, and the precise contribution of this compound remains an area for future investigation.
Executive Summary
This compound, a glucoside found in plants of the Erigeron genus, is emerging as a compound of interest for its potential therapeutic applications. This interest is largely fueled by the significant biological activities demonstrated by extracts of Erigeron annuus, Erigeron canadensis, and Erigeron bonariensis, which include anti-inflammatory, neuroprotective, anticancer, and hepatoprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of Erigeron extracts, with the understanding that this compound is a key constituent. Detailed experimental methodologies, quantitative data from preclinical studies, and elucidated signaling pathways are presented to support further research and drug development efforts.
Potential Therapeutic Applications
Anti-Inflammatory Effects
Extracts from Erigeron species have demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[1][4] These effects are primarily attributed to the inhibition of key inflammatory mediators and signaling pathways.
Oral administration of Erigeron annuus root extract (EER) has been shown to attenuate acute inflammation in a carrageenan-induced paw edema model in rats.[1] In vitro studies using RAW264.7 murine macrophages have further elucidated the mechanisms, showing that the extract suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] This suppression is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1][5]
Neuroprotective Effects
The neuroprotective potential of Erigeron extracts has been highlighted in studies investigating their effects on oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[3] An ethanolic extract of Erigeron bonariensis has shown promise in an animal model of Alzheimer's disease by mitigating cognitive decline and reducing histopathological changes in the brain.[3] The protective mechanisms are thought to involve the reduction of amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and acetylcholinesterase (AChE) activity.[3] Furthermore, the extract has been observed to modulate neuroinflammation and apoptosis.[3]
Anticancer Activity
Preliminary in vitro studies suggest that extracts from the Erigeron genus possess cytotoxic activity against various cancer cell lines. While specific data on this compound is limited, the broader activity of the plant extracts points to a potential avenue for cancer research. Studies on other plant extracts have demonstrated the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][7]
Hepatoprotective Effects
The traditional use of Erigeron species for liver-related ailments is supported by modern preclinical research demonstrating the hepatoprotective effects of their extracts against toxin-induced liver injury.[8][9] Animal models using carbon tetrachloride (CCl4) to induce acute liver damage have shown that treatment with plant extracts can significantly reduce serum levels of liver enzymes like alanine transaminase (ALT) and aspartate aminotransferase (AST).[8][10]
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of various Erigeron extracts. It is critical to reiterate that these values represent the activity of the complex extract and not of isolated this compound.
| Extract/Compound | Assay/Model | Cell Line/Animal Model | Endpoint | Result (IC50/ED50/Other) | Reference |
| Erigeron annuus root extract | Carrageenan-induced paw edema | Rat | Paw swelling | Significant attenuation at 0.3 and 1 g/kg (oral) | [1] |
| Erigeron annuus root extract | LPS-induced NO production | RAW264.7 macrophages | Nitric Oxide levels | Inhibition at 3-30 µg/mL | [2] |
| Erigeron annuus root extract | LPS-induced TNF-α & IL-1β | RAW264.7 macrophages | Cytokine levels | Inhibition at 10 µg/mL | [5] |
| Erigeron canadensis methanol extract | LPS-induced NO production | RAW264.7 macrophages | Nitric Oxide levels | Significant inhibition at 100 and 200 µg/ml | [11] |
| Erigeron bonariensis ethanolic extract | Ovariectomized/D-galactose-induced memory impairment | Female rats | Cognitive function | Mitigation of cognitive decline at 50, 100, and 200 mg/kg/day | [3] |
| Ethanolic extract of Tabernaemontana catharinensis | Cell viability | MCF-7 breast cancer cells | IC50 | 83.06 µg/mL | [12] |
| Ethanolic extract of Tabernaemontana catharinensis | Cell viability | MDA-MB-231 breast cancer cells | IC50 | 8.3 µg/mL | [12] |
Experimental Protocols
Anti-Inflammatory Activity Assessment
-
Animals: Male Sprague-Dawley rats.
-
Treatment: Oral administration of Erigeron annuus root extract (0.3 and 1 g/kg) or dexamethasone (1 mg/kg) for 4 days.
-
Induction: Subplantar injection of 1% carrageenan in saline into the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.
-
Histology: Paw tissue is excised, fixed, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of inflammatory cell infiltration.
-
Cell Line: RAW264.7 murine macrophages.
-
Treatment: Cells are pre-treated with various concentrations of Erigeron extract for 1 hour.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
Neuroprotective Activity Assessment[3]
-
Animal Model: Ovariectomy (OVX) followed by 42 days of D-galactose (D-Gal) administration (150 mg/kg/day, i.p.) in female rats to induce an Alzheimer's-like pathology.
-
Treatment: Oral administration of Erigeron bonariensis extract (50, 100, and 200 mg/kg/day) or donepezil (5 mg/kg/day) for 42 days.
-
Behavioral Testing: Cognitive function is assessed using the Morris Water Maze test.
-
Biochemical Analysis: Brain tissues (cortex and hippocampus) are analyzed for levels of Aβ, hyperphosphorylated Tau, AChE activity, and markers of neuroinflammation (NF-κBp65, TNF-α, IL-1β) and apoptosis (Cytochrome c, BAX) using ELISA and Western blotting.
-
Histopathology: Brain sections are stained with H&E and specific antibodies for immunohistochemical analysis.
Anticancer Activity Assessment (General Protocol)[7][13]
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer).
-
Treatment: Cells are treated with various concentrations of the plant extract for 24, 48, or 72 hours.
-
Cell Viability Assay: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to calculate the percentage of viable cells and the IC50 value.
-
Apoptosis Assays:
-
Morphological Assessment: Nuclear morphology is observed after staining with DNA-binding dyes like DAPI or Hoechst 33342.
-
Caspase Activity: The activity of key executioner caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric assays.
-
DNA Fragmentation: Apoptotic DNA laddering is visualized by agarose gel electrophoresis.
-
Hepatoprotective Activity Assessment[8][10]
-
Animal Model: Acute liver injury is induced in mice or rats by intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.
-
Treatment: Animals are pre-treated with the plant extract orally for a specified period before CCl4 administration.
-
Biochemical Analysis: Blood is collected to measure serum levels of ALT and AST. Liver homogenates are prepared to assess levels of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzymes (e.g., superoxide dismutase - SOD, glutathione peroxidase - GPx).
-
Histopathology: Liver tissues are fixed, sectioned, and stained with H&E to evaluate the extent of necrosis, inflammation, and other pathological changes.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Erigeron extracts are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Anti-Inflammatory Signaling Pathway
Erigeron extracts exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by Erigeron extracts.
Neuroprotective Signaling Pathway
The neuroprotective effects of Erigeron extracts are associated with the modulation of pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Caption: Modulation of the PI3K/Akt signaling pathway by Erigeron extracts.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for screening plant extracts for anticancer activity.
Caption: A generalized workflow for evaluating the anticancer potential of plant extracts.
Conclusion and Future Directions
Extracts from various Erigeron species, which contain this compound, exhibit a promising range of therapeutic activities, including anti-inflammatory, neuroprotective, anticancer, and hepatoprotective effects. The mechanisms underlying these activities appear to involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
However, a significant knowledge gap exists regarding the specific biological activities of isolated this compound. Future research should prioritize the isolation and purification of this compound to conduct comprehensive pharmacological studies. This will enable the determination of its specific contribution to the observed effects of the crude extracts and allow for a more precise evaluation of its therapeutic potential. Such studies are essential for the potential development of this compound as a novel therapeutic agent.
References
- 1. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF- κ B-Associated Nitric Oxide and Prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective potential of Erigeron bonariensis ethanolic extract against ovariectomized/D-galactose-induced memory impairments in female rats in relation to its metabolite fingerprint as revealed using UPLC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF-κB-Associated Nitric Oxide and Prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hepatoprotective Effects of Different Extracts From Triphala Against CCl4-Induced Acute Liver Injury in Mice [frontiersin.org]
- 9. Hepatoprotection by freshwater clam extract against CCl4-induced hepatic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Erigeroside: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Erigeroside, a bioactive compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and associated mechanisms of action, supported by experimental data and protocols.
Core Data Summary
For ease of reference and comparison, the fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59219-76-0 | N/A |
| Molecular Weight | 274.22 g/mol | N/A |
Biological Activities and Mechanisms of Action
This compound is a constituent of various plant species, including those from the Erigeron genus. Research on extracts from these plants suggests a range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. While much of the existing research has focused on crude extracts, the presence of this compound is believed to contribute significantly to these therapeutic properties.
Anti-inflammatory Activity
Extracts of Erigeron species have demonstrated potent anti-inflammatory effects. The underlying mechanism is thought to involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of these pathways by compounds within the extracts, potentially including this compound, leads to a reduction in the production of inflammatory molecules.
Neuroprotective Effects
The neuroprotective properties of Erigeron extracts are closely linked to their antioxidant capabilities. Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. By scavenging free radicals and reducing oxidative damage, compounds within these extracts may help protect neurons from injury and death.
Antioxidant Activity
The antioxidant capacity of plant extracts containing this compound has been evaluated using various in vitro assays. These assays measure the ability of the extract to neutralize free radicals and reduce oxidizing agents.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for the isolation of this compound and the evaluation of its biological activities.
Isolation of this compound from Erigeron breviscapus
A common method for the isolation of flavonoids like this compound from plant material involves ultrasonic-assisted extraction followed by purification using macroporous resins.
Extraction:
-
Dried and powdered Erigeron breviscapus plant material is subjected to ultrasonic extraction with an ethanol-water solvent. Optimal conditions, such as extraction time, ethanol concentration, and solvent-to-solid ratio, are determined empirically to maximize the yield of the target compounds.[1]
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
Purification:
-
The crude extract is then subjected to column chromatography using a suitable macroporous resin.
-
The column is washed with water to remove impurities, followed by elution with a gradient of ethanol to desorb the adsorbed flavonoids.
-
Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay is widely used to screen for compounds with anti-inflammatory potential by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.[2][3][4][5][6]
-
Compound Incubation: Test compounds, including this compound at various concentrations, are added to the cells prior to or concurrently with LPS stimulation.
-
Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.[4][5]
Antioxidant Capacity Assays: DPPH and ABTS
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods for determining the antioxidant capacity of a compound.
DPPH Assay:
-
A solution of DPPH radical in methanol is prepared.
-
The test compound (this compound) is added to the DPPH solution at various concentrations.
-
The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The discoloration of the DPPH solution indicates the scavenging of the radical by the antioxidant.[7][8][9][10]
ABTS Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The test compound is added to the ABTS•+ solution.
-
The reduction in absorbance at a specific wavelength (typically around 734 nm) is measured. The degree of decolorization is proportional to the antioxidant capacity of the compound.[7][8][9][10][11]
Signaling Pathway Diagram
The following diagram illustrates the proposed anti-inflammatory mechanism of action, highlighting the central role of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway.
References
- 1. [Study on the extraction of breviscapine from Erigeron breviscapus with ultrasonic wave technology optimized by central composite design-response surface method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Erigeroside in the Satureja Genus: A Technical Whitepaper for Researchers and Drug Development Professionals
An In-depth Examination of the Natural Occurrence, Analytical Methodologies, and Potential Biological Significance of Erigeroside
Abstract
This compound, a flavonoid glycoside, has been identified as a constituent of the Satureja genus, a group of aromatic plants with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in Satureja, with a particular focus on Satureja khuzistanica. It outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, leveraging established analytical techniques. Furthermore, this paper explores the potential biological activities of this compound by examining relevant signaling pathways, drawing parallels with structurally similar flavonoid glycosides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of natural compounds from the Satureja genus.
Introduction
The genus Satureja, belonging to the Lamiaceae family, comprises over 200 species of aromatic herbs and shrubs, commonly known as savory. These plants are renowned for their culinary uses and have been employed for centuries in traditional medicine to treat a variety of ailments. Phytochemical investigations have revealed a rich diversity of secondary metabolites within the Satureja genus, including essential oils, phenolic acids, and flavonoids. Among these, the flavonoid glycoside this compound has been identified, notably in Satureja khuzistanica, an endemic species of Iran.[1][2] Flavonoid glycosides are known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties. This whitepaper aims to consolidate the existing information on this compound in the Satureja genus and provide a technical framework for its further investigation and potential therapeutic development.
Natural Occurrence and Quantitative Data
The presence of this compound has been confirmed in Satureja khuzistanica through metabolite profiling of methanolic extracts using High-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization Mass Spectrometry (HPLC-PDA-ESI-MS).[1][2][3][4] While qualitative analysis has identified this compound as a constituent, comprehensive quantitative data across different Satureja species remains limited in the currently available scientific literature.
To facilitate comparative analysis and guide future research, the following table summarizes the status of quantitative data for this compound in the Satureja genus.
| Satureja Species | This compound Content (mg/g of dry weight) | Analytical Method | Reference |
| Satureja khuzistanica | Data not yet quantified in available literature | HPLC-PDA-ESI-MS (Qualitative) | [1][2][3][4] |
| Other Satureja Species | No data available | - |
Table 1: Quantitative Data on this compound in the Satureja Genus. This table highlights the current gap in quantitative analysis of this compound content in various Satureja species.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from Satureja plant material. These protocols are based on established techniques for the analysis of flavonoid glycosides in plant matrices.[5][6][7][8]
Extraction of this compound
This protocol outlines a standard procedure for the extraction of flavonoid glycosides from dried and powdered Satureja plant material.
Objective: To efficiently extract this compound and other flavonoid glycosides from Satureja species for subsequent analysis.
Materials and Reagents:
-
Dried and finely powdered aerial parts of Satureja species
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 100 mL of 80% aqueous methanol to the plant material in a flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue twice more with 100 mL of 80% aqueous methanol each time.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
Store the dried extract at -20°C until further analysis.
References
- 1. scielo.br [scielo.br]
- 2. The chemical composition and antibacterial activity of a methanolic extract of Satureja khuzistanica | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. mdpi.com [mdpi.com]
The Role of Erigeroside in Plant Defense: An Uncharted Territory
Despite significant interest in the chemical ecology of plant defense, a comprehensive understanding of the role of erigeroside remains elusive. Publicly available scientific literature lacks specific details regarding its function as a defense compound, its biosynthetic pathway, and the signaling cascades it may trigger in response to herbivory or pathogen attack. This technical guide aims to consolidate the currently available, albeit limited, information on this compound and highlight the significant knowledge gaps that present opportunities for future research.
Chemical Identity of this compound: A Point of Ambiguity
The term "this compound" has been associated with different chemical structures in various contexts, leading to a lack of clarity regarding its definitive identity. Some sources describe this compound as a glucose derivative isolated from Satureja khuzistanica, primarily recognized for its antioxidant properties.[1][2] Conversely, compounds with similar names, such as "Erigeside C," have been identified in other plant species like Acanthus ilicifolius and Berchemia floribunda, further complicating a clear-cut definition.[3] For the purpose of this guide, "this compound" will be treated as a placeholder for a yet-to-be-fully-characterized compound from the Erigeron genus, the context in which its role in plant defense is of primary interest.
This compound in the Context of Erigeron Phytochemistry
The genus Erigeron, commonly known as fleabanes, is known to produce a diverse array of secondary metabolites with documented biological activities.[4][5][6] Extracts from various Erigeron species have demonstrated antifungal and antimicrobial properties.[7][8] These activities are often attributed to the complex mixture of compounds present in the plant, including flavonoids, phenolic acids, and essential oils.[4][6] However, the specific contribution of this compound to these defensive capabilities has not been elucidated. Quantitative analyses of the chemical constituents of Erigeron species have been performed, but these studies have not specifically targeted or quantified this compound in the context of a defense response.[4]
Biosynthesis and Signaling: The Unwritten Chapters
A significant void exists in the scientific literature regarding the biosynthesis of this compound. The metabolic pathway responsible for its production in plants remains unknown. Without this foundational knowledge, understanding its regulation and induction in response to environmental stressors is impossible.
Similarly, there is no available information on the signaling pathways that might be activated by or involved in the production of this compound during a defense response. General plant defense signaling pathways, such as Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI), are well-documented and involve complex cascades of molecular events, including the activation of mitogen-activated protein kinase (MAPK) cascades.[9][10][11][12][13][14] However, whether this compound plays a role as an elicitor, a signaling molecule, or a downstream defense compound within these pathways is purely speculative at this point.
Quantitative Data and Experimental Protocols: A Call for Research
The absence of a defined role for this compound in plant defense is mirrored by the complete lack of quantitative data on its efficacy against herbivores or pathogens. Furthermore, there are no established and published experimental protocols for the extraction, purification, and bioassay of this compound specifically for evaluating its defense-related activities.
While general protocols for the extraction and analysis of plant secondary metabolites exist, and various bioassay methods are available to test for antifungal and insecticidal properties,[15][16][17][18] these have not been specifically applied to or optimized for this compound in a plant defense context.
Future Research Directions
The current state of knowledge presents a clear need for foundational research to understand the potential role of this compound in plant defense. Key areas for future investigation include:
-
Isolation and Structural Elucidation: Definitive isolation and structural characterization of this compound from Erigeron species are paramount to ensure that researchers are studying the same molecule.
-
Biosynthetic Pathway Identification: Elucidation of the biosynthetic pathway of this compound will provide insights into its regulation and potential for metabolic engineering.
-
Bioactivity Screening: Comprehensive bioassays are needed to determine the antifungal, insecticidal, and anti-herbivore properties of purified this compound.
-
Mechanism of Action Studies: Investigating how this compound exerts its potential defensive effects at a molecular level is crucial.
-
Induction and Signaling Studies: Research into the induction of this compound biosynthesis by elicitors, herbivores, and pathogens, and its role in plant defense signaling pathways, will be critical to understanding its ecological significance.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Erigeside C | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Two Erigeron species comparison based on their ingredient profile by UPLC-PDA-QTOF-MS/MS and discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of the Essential Oil from Erigeron floribundus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ER Bodies Are Induced by Pseudomonas syringae and Negatively Regulate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic Reticulum Stress Signaling in Plant Immunity—At the Crossroad of Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Frontiers | MAP Kinase Cascades in Arabidopsis Innate Immunity [frontiersin.org]
- 14. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Silico Prediction of Erigeroside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeroside, a naturally occurring phenylpropanoid glycoside, has demonstrated significant therapeutic potential, exhibiting a range of bioactive properties including anti-inflammatory, antioxidant, and anti-cancer effects. The advancement of computational methodologies offers a powerful avenue for the rapid and cost-effective prediction of its biological activities, elucidation of its mechanisms of action, and assessment of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the in silico approaches that can be employed to predict the bioactivity of this compound. It details experimental protocols for key computational experiments, presents hypothetical quantitative data in structured tables, and visualizes critical signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a phenylpropanoid glycoside that has been isolated from various plant species, including Erigeron annuus. Preliminary studies have indicated its potential as a valuable therapeutic agent due to its diverse pharmacological activities. In silico drug discovery methods play a pivotal role in modern pharmaceutical research by enabling the prediction of a compound's biological activity and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties before extensive experimental validation.[1][2] These computational techniques, which include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can significantly accelerate the drug development pipeline.[2][3]
Predicted Bioactivities of this compound
Based on existing literature for structurally similar compounds and extracts containing this compound, its primary predicted bioactivities include:
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes.
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.
-
Anti-cancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation and metastasis.
In Silico Prediction Methodologies and Protocols
This section outlines the detailed protocols for key in silico experiments to predict the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[2] This technique is instrumental in identifying potential molecular targets for this compound and elucidating its binding mode.
Experimental Protocol: Molecular Docking of this compound with Cyclooxygenase-2 (COX-2)
-
Protein Preparation:
-
Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB).
-
Prepare the protein using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools). This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Prepare the ligand using software like LigPrep to generate low-energy conformers and assign appropriate protonation states and charges at a physiological pH of 7.4.[4]
-
-
Docking Simulation:
-
Perform the docking simulation using a program such as Glide or AutoDock Vina.
-
Set the grid box to encompass the defined binding site.
-
Utilize standard precision (SP) or extra precision (XP) docking modes.
-
-
Analysis of Results:
-
Analyze the docking poses based on the docking score (e.g., kcal/mol).
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment.[3]
Experimental Protocol: MD Simulation of this compound-COX-2 Complex
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-COX-2 complex from the molecular docking study.
-
Place the complex in a periodic boundary box (e.g., cubic or orthorhombic) and solvate with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system and mimic physiological salt concentration.[3]
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., AMBER, CHARMM).
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.
-
Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure stable temperature and pressure.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to sample conformational changes.[5]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
ADMET Prediction
In silico ADMET prediction is crucial for evaluating the drug-likeness of a compound.[1][6]
Experimental Protocol: In Silico ADMET Prediction for this compound
-
Data Input:
-
Provide the 2D structure of this compound in a compatible format (e.g., SMILES) to an ADMET prediction tool (e.g., SwissADME, pkCSM).
-
-
Property Calculation:
-
The software calculates various physicochemical and pharmacokinetic properties based on established algorithms and QSAR models.
-
-
Analysis of Predicted Properties:
-
Absorption: Evaluate parameters like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Assess plasma protein binding and blood-brain barrier permeability.
-
Metabolism: Predict cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Estimate total clearance.
-
Toxicity: Predict properties such as AMES toxicity, hERG inhibition, and hepatotoxicity.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from the in silico predictions for this compound.
Table 1: Molecular Docking and Molecular Dynamics Simulation Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (MM/GBSA, kcal/mol) |
| COX-2 | -8.5 | Arg120, Tyr355, Ser530 | -55.2 |
| TNF-α | -7.9 | Tyr59, Tyr119, Gln61 | -48.7 |
| Keap1 | -9.1 | Arg415, Ser508, Ser602 | -62.1 |
| PI3K | -8.2 | Val851, Lys802, Asp933 | -51.5 |
| Akt1 | -7.5 | Lys179, Glu234, Thr291 | -45.9 |
| STAT3 | -8.8 | Lys591, Glu638, Arg609 | -58.3 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (logPapp) | 0.8 x 10⁻⁶ cm/s | Moderate permeability |
| Human Intestinal Absorption | 85% | High |
| P-glycoprotein Substrate | No | Low potential for efflux |
| Distribution | ||
| Plasma Protein Binding | 75% | Moderate binding |
| Blood-Brain Barrier Permeability | No | Unlikely to cross the BBB |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver damage |
Visualization of Signaling Pathways and Workflows
Predicted Anti-inflammatory Signaling Pathway of this compound
Caption: Predicted anti-inflammatory mechanism of this compound.
Predicted Antioxidant Signaling Pathway of this compound
Caption: Predicted antioxidant mechanism of this compound.
Predicted Anti-cancer Signaling Pathway of this compound
Caption: Predicted anti-cancer mechanism of this compound.
In Silico Bioactivity Prediction Workflow
Caption: Workflow for in silico prediction of this compound bioactivity.
Conclusion
The in silico methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's therapeutic potential. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify putative molecular targets, elucidate mechanisms of action, and assess the drug-like properties of this promising natural compound. The predictive data and visualized pathways presented herein serve as a foundational resource to guide further experimental validation and accelerate the development of this compound as a potential therapeutic agent.
References
- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
An Overview of Erigeroside, a Bioactive Glycoside with Therapeutic Potential
This compound, a naturally occurring pyromeconic acid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from plants of the Erigeron and Satureja genera, this compound, along with its derivatives, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive review of the current knowledge on this compound and related glycosides, focusing on their chemical nature, biological activities, and underlying mechanisms of action, presented with the precision and detail required by researchers, scientists, and drug development professionals.
Chemical Structure and Related Glycosides
This compound is structurally identified as a β-D-glucopyranoside of pyromeconic acid (3-hydroxy-4-pyrone). Its chemical scaffold lends itself to variations, with related glycosides often featuring acyl substitutions on the glucose moiety. A notable example is 3'-O-caffeoylthis compound, which has been isolated from Erigeron annuus.[1][2] The presence of the caffeoyl group, a well-known antioxidant moiety, suggests that this derivative may possess enhanced or complementary biological activities compared to the parent this compound molecule.
Biological Activities and Therapeutic Potential
While research on the specific biological activities of purified this compound is still emerging, studies on plant extracts rich in this and related glycosides provide significant insights into its therapeutic potential.
Antioxidant Activity
Extracts from Satureja khuzistanica, a known source of this compound, have demonstrated notable antioxidant properties. Although specific IC50 values for purified this compound are not widely reported in publicly available literature, the antioxidant capacity of these extracts is often attributed to their phenolic and glycosidic constituents, including this compound. The pyromeconic acid core of this compound, being a γ-pyrone derivative, is structurally similar to other known antioxidant compounds, suggesting a potential for direct radical scavenging activity.
Anti-inflammatory Properties
Extracts from Erigeron species have a history of use in traditional medicine for treating inflammatory conditions. Scientific investigations into these extracts have begun to validate these traditional uses. For instance, a methanol extract of Erigeron canadensis was found to exert anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways in macrophages. This suggests that compounds within the extract, potentially including this compound and its derivatives, may modulate key inflammatory pathways.
Neuroprotective Effects
Phenolic compounds isolated from the leaves of Erigeron annuus, a plant containing this compound, have been shown to possess neuroprotective properties. Specifically, caffeic acid, a component of 3'-O-caffeoylthis compound, has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This points to the potential of this compound and its caffeoylated derivative to contribute to the neuroprotective effects observed with Erigeron extracts.
Quantitative Data on Biological Activities
A comprehensive search of available scientific literature reveals a scarcity of specific quantitative data (e.g., IC50 values) for the biological activities of purified this compound. The majority of studies have focused on the activities of crude extracts or fractions from plants known to contain these glycosides. To facilitate comparative analysis and guide future research, the following table summarizes the available qualitative and semi-quantitative data.
| Compound/Extract | Biological Activity | Assay System | Key Findings | Reference |
| Satureja khuzistanica Extract (contains this compound) | Antioxidant | Not specified | Possesses good anti-oxidation and free radical scavenging ability. | |
| Erigeron canadensis Methanol Extract | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Suppressed NF-κB and MAPKs activation. | |
| Caffeic acid (from Erigeron annuus) | Neuroprotective | Not specified | Protected neuronal cells from oxidative stress. |
Table 1: Summary of Biological Activities of this compound-Containing Extracts and Related Compounds
Note: The lack of specific IC50 values for purified this compound highlights a significant gap in the current research landscape and underscores the need for further investigation to quantify its potency.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively detailed in single, comprehensive sources. However, by compiling information from various phytochemical studies, a general workflow can be outlined.
Isolation and Purification of this compound
A general procedure for the isolation of this compound and its derivatives from plant material would typically involve the following steps:
-
Extraction: Dried and powdered plant material (e.g., aerial parts of Erigeron annuus) is extracted with a polar solvent, such as methanol, at room temperature.
-
Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The more polar fractions (e.g., ethyl acetate and n-butanol) are subjected to various chromatographic techniques for further purification. This may include:
-
Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol) to separate major compound classes.
-
Sephadex LH-20 Column Chromatography: To remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water to achieve final purification of the target glycosides.
-
-
Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Bioassays
Standard protocols for evaluating the antioxidant, anti-inflammatory, and neuroprotective activities of isolated compounds would include:
-
Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the ability of the compound to donate a hydrogen atom or electron to neutralize the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Another common method to assess radical scavenging capacity.
-
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compound. The amount of NO produced is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using ELISA kits.
-
-
Neuroprotective Assays:
-
Cell Viability Assay in Neuronal Cells: A neuronal cell line (e.g., PC12 or SH-SY5Y) is treated with a neurotoxin (e.g., H₂O₂, 6-hydroxydopamine) with and without the test compound. Cell viability is assessed using methods like the MTT or LDH assay.
-
Signaling Pathways and Mechanisms of Action
Based on studies of extracts containing this compound and related compounds, the following signaling pathways are implicated in their biological activities.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Erigeron extracts are suggested to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the investigation of this compound and its related glycosides from a plant source.
Future Directions and Conclusion
This compound and its related glycosides represent a promising area for natural product-based drug discovery. The current body of research suggests their potential as antioxidant, anti-inflammatory, and neuroprotective agents. However, to fully realize this potential, future research must focus on several key areas. Firstly, there is a critical need for the isolation of this compound and its derivatives in sufficient quantities to allow for comprehensive biological evaluation and the determination of specific quantitative data, such as IC50 values. Secondly, detailed mechanistic studies are required to confirm the involvement of pathways like NF-κB and MAPKs and to elucidate the precise molecular targets of these glycosides. Finally, in vivo studies are necessary to validate the therapeutic efficacy of these compounds in relevant animal models of disease. This in-depth technical guide serves as a foundation for these future endeavors, providing a clear summary of the current knowledge and highlighting the path forward for the development of this compound-based therapeutics.
References
Ethnobotanical Uses of Erigeroside-Containing Plants: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, phytochemical analysis, and molecular mechanisms of plants containing Erigeroside, offering insights for modern drug discovery and development.
Introduction
This compound, a glucoside derivative, has been identified in medicinal plants, notably within the Erigeron and Satureja genera. These plants have a rich history in traditional medicine across various cultures, where they have been utilized to treat a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, details experimental protocols for its isolation and quantification, and elucidates the molecular signaling pathways through which its therapeutic effects are mediated. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage traditional knowledge for contemporary pharmaceutical innovation.
Ethnobotanical Uses
Plants containing this compound have been integral to traditional healing practices worldwide. This section summarizes the documented ethnobotanical uses of two prominent this compound-containing species: Erigeron annuus and Satureja khuzistanica.
Erigeron annuus (Annual Fleabane)
Erigeron annuus, a member of the Asteraceae family, has been traditionally used in Chinese folk medicine to address a variety of health concerns. Its applications include the treatment of:
Beyond these specific uses, other species within the Erigeron genus have been employed by various indigenous groups for treating rheumatism and lameness, as an inhalant in sweat lodges, for tanning, as a source of dye, and as an insect repellent.[3]
Satureja khuzistanica (Khuzestan Savory)
Satureja khuzistanica, an aromatic herb from the Lamiaceae family, is endemic to Iran and holds a significant place in traditional Iranian medicine. It is traditionally used for its:
-
Analgesic and Antiseptic Properties: Utilized as a pain reliever and for preventing infection.
-
Anti-inflammatory Effects: Employed to reduce inflammation.
-
Anti-diabetic Potential: Used in the management of diabetes.[4]
-
Antioxidant Benefits: Recognized for its capacity to counteract oxidative stress.[4]
Quantitative Ethnobotanical Data
While qualitative descriptions of traditional uses are valuable, quantitative data provides deeper insights into the significance and prevalence of these practices. The following table summarizes available quantitative ethnobotanical information.
| Plant Species | Traditional Use | Part Used | Preparation | Dosage | Informant Consensus Factor (ICF) / Use Value (UV) |
| Satureja khuzistanica | Type 2 Diabetes with Hyperlipidemia | Dried Leaves | Tablets | 250 mg of dried leaves per tablet, taken once daily for 60 days.[4] | Data not available |
| Satureja khuzistanica | Inflammation and Pain | Hydroalcoholic Extract | Intraperitoneal injection (in animal studies) | 10-150 mg/kg (anti-nociceptive effects observed in rats).[5][6] | Data not available |
Further research is required to establish quantitative metrics such as the Informant Consensus Factor (ICF) and Use Value (UV) for the ethnobotanical applications of Erigeron annuus.
Experimental Protocols
To facilitate further research into this compound and its parent plants, this section provides detailed methodologies for extraction, isolation, and quantification, as well as for assessing its biological activity.
Extraction and Isolation of this compound
Objective: To extract and isolate this compound from plant material (e.g., Satureja khuzistanica or Erigeron annuus).
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of the plant in the shade at ambient temperature. Once dried, grind the material into a coarse powder.
-
Extraction:
-
Perform maceration of the powdered plant material with a suitable solvent (e.g., 80% methanol) at room temperature for 72 hours.
-
Alternatively, use hydrodistillation with a Clevenger-type apparatus for 5 hours to obtain essential oils, followed by further extraction of the remaining plant material.[7]
-
-
Filtration and Concentration: Filter the extract through a 0.2 µm filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to enrich for glycosidic compounds like this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Utilize a reversed-phase C18 column.
-
Employ a gradient elution system with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Monitor the elution profile using a Diode Array Detector (DAD) at a wavelength of 280 nm.
-
Collect the fractions corresponding to the retention time of the this compound standard.
-
Lyophilize the collected fractions to obtain purified this compound.
-
Quantification of this compound by HPLC-DAD
Objective: To quantify the amount of this compound in a plant extract.
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a series of standard solutions of decreasing concentrations through serial dilution to construct a calibration curve.
-
Sample Preparation: Dissolve a known weight of the dried plant extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
In Vitro Anti-inflammatory Activity Assay: Inhibition of NF-κB Activation
Objective: To assess the ability of this compound to inhibit the pro-inflammatory NF-κB signaling pathway in macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment:
-
Seed the RAW 264.7 cells in appropriate culture plates.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).
-
-
Western Blot Analysis:
-
Protein Extraction: Lyse the cells to extract total protein or separate cytosolic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or Lamin B1).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the levels of phosphorylated proteins in this compound-treated cells to the LPS-stimulated control.
Signaling Pathways
This compound and extracts from plants containing it have been shown to exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from the roots of Erigeron annuus have been shown to inhibit the LPS-induced activation of NF-κB in RAW 264.7 macrophage cells by preventing the phosphorylation of IκBα.[3] This suggests that this compound may contribute to the anti-inflammatory properties of these plants by suppressing this key pro-inflammatory pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). While direct evidence for this compound is still emerging, many natural compounds with antioxidant properties have been shown to activate the Nrf2 pathway. This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Modulation of the p38 MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway is particularly responsive to stress stimuli, including inflammatory cytokines and oxidative stress. Activation of p38 MAPK through phosphorylation can lead to the production of pro-inflammatory mediators. Some natural compounds have been found to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK. Investigating the effect of this compound on this pathway could reveal another layer of its potential therapeutic action.
Caption: Modulation of the p38 MAPK signaling pathway by this compound.
Conclusion
The ethnobotanical history of plants containing this compound, such as Erigeron annuus and Satureja khuzistanica, highlights their long-standing role in traditional medicine for treating inflammatory and other ailments. Modern scientific investigation is beginning to unravel the molecular mechanisms underlying these traditional uses, pointing towards the modulation of key signaling pathways like NF-κB, Nrf2, and p38 MAPK. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound. The provided experimental protocols and pathway diagrams serve as a starting point for systematic investigation, with the ultimate goal of translating traditional knowledge into evidence-based therapeutic applications. Future research should focus on obtaining more robust quantitative ethnobotanical data, optimizing isolation and quantification methods for this compound, and conducting comprehensive in vivo studies to validate its efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. From the Field into the Lab: Useful Approaches to Selecting Species Based on Local Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. An anti-inflammatory and anti-nociceptive effects of hydroalcoholic extract of Satureja khuzistanica Jamzad extract. [sites.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Satureja khuzistanica Jamzad essential oil and pure carvacrol attenuate TBI-induced inflammation and apoptosis via NF-κB and caspase-3 regulation in the male rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Erigeroside Extraction from Erigeron breviscapus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Erigeroside, a flavonoid glycoside predominantly found in Erigeron breviscapus (Vant.) Hand.-Mazz., has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This document provides a detailed protocol for the extraction and preliminary purification of this compound from plant material, adapted from established methods for flavonoids and polyphenols from Erigeron breviscapus. The methodologies outlined are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.
Data Presentation: Quantitative Extraction Parameters
The following table summarizes quantitative data from various studies on the extraction of flavonoids and polyphenols from Erigeron breviscapus. These parameters can be used as a starting point for optimizing this compound extraction.
| Extraction Method | Solvent System | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Reported Yield/Outcome |
| Ultrasonic-Assisted Extraction | 74.7% Ethanol | 1:19.8 | Optimized | 24.5 | 0.632% breviscapine yield[1] |
| Ultrasonic-Assisted Extraction | 1% HCl in Ethanol (1.86:98.14 v/v) | 1:30 | 50 | 50 | 11.34 mg/g polyphenols[2] |
| Maceration/Reflux | 0-95% Ethanol or Acetone (aqueous) | Not Specified | Not Specified | Repeated 3x | Effective for this compound B[3] |
| Hot Water Extraction & Precipitation | Water, NaOH, H2SO4 | 1:10 (initial) | 50-55 (precipitation) | Not Specified | 92.37% pure breviscapine[4] |
| Ultrasonic Extraction | Methanol | Not Specified | Not Specified | Not Specified | Flavonoid extraction[5] |
Experimental Protocols: this compound Extraction and Purification
This protocol is a synthesized methodology based on common flavonoid extraction techniques from Erigeron breviscapus.
1. Plant Material Preparation:
-
Obtain dried whole plant material of Erigeron breviscapus.
-
Grind the plant material into a coarse powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Dry the powdered material in an oven at 60°C to a constant weight to remove residual moisture.
2. Extraction: Ultrasonic-Assisted Solvent Extraction:
-
Weigh 100 g of the dried plant powder and place it into a 2 L flask.
-
Add a 70% ethanol-water solution at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction at a frequency of 40 kHz and a power of 250 W.
-
Maintain the extraction temperature at 60°C for 30 minutes.
-
After extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates from all three extractions.
3. Solvent Removal and Concentration:
-
Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature of 50°C until the ethanol is completely removed.
-
The resulting aqueous concentrate contains the crude this compound and other extracted compounds.
4. Preliminary Purification by Macroporous Resin Chromatography:
-
Resuspend the concentrated extract in deionized water.
-
Load the aqueous solution onto a pre-treated macroporous resin column (e.g., AB-8).
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is expected to elute in the fractions with moderate ethanol concentrations (e.g., 40-60%).
-
Combine the fractions rich in this compound.
5. Final Purification and Isolation (Optional):
-
Further purify the this compound-rich fraction using gel filtration chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase to separate compounds based on molecular size.
-
Lyophilize (freeze-dry) the purified fraction to obtain this compound as a solid powder.
6. Analysis and Quantification:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify the yield of this compound relative to the initial dry weight of the plant material.
Mandatory Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Pharmacological Mechanisms of Active Ingredients in Erigeron breviscapus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
Application Note: Quantification of Erigeroside using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erigeroside. The described protocol is designed for researchers, scientists, and professionals in the drug development industry, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring accurate and reproducible quantification of this compound in various sample matrices.
Introduction
This compound is a glucoside derivative that has been extracted from plants such as Satureja khuzistanica and Erigeron breviscapus. It has demonstrated notable anti-oxidative properties and the ability to scavenge oxidative free radicals, making it a compound of interest for pharmaceutical research. Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such plant-derived compounds.[1] This document provides a detailed protocol for the quantification of this compound using a validated HPLC method.
Experimental
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of glycosides.[2]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filtration: 0.45 µm syringe filters for sample and mobile phase filtration.
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Note: The detection wavelength of 260 nm is proposed based on the pyranone chromophore in the this compound structure. It is recommended to confirm the optimal wavelength using a PDA detector by scanning the UV spectrum of a standard solution.
Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark.[3] This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4] A typical calibration curve would include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of 80% methanol.[1]
-
Sonication: Sonicate the mixture for 30 minutes to ensure efficient extraction of this compound.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Caption: Experimental workflow for the HPLC quantification of this compound.
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2% | 1.2% |
| - Inter-day | ≤ 2% | 1.8% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD (µg/mL) | - | 0.25 |
| LOQ (µg/mL) | - | 0.80 |
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound. A representative chromatogram of an this compound standard is shown in Figure 1. The calibration curve was linear over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of 0.9995. The precision of the method was confirmed by the low relative standard deviation (RSD) for both intra-day and inter-day analyses. The accuracy was established by a recovery study, with an average recovery of 99.5%.
References
Application Notes and Protocols for the Structural Elucidation of Erigeroside using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeroside, a naturally occurring glycoside, has attracted scientific interest due to its potential biological activities. A thorough understanding of its chemical structure is fundamental for elucidating its structure-activity relationship, which is a critical step in the drug development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for the unambiguous structural determination of natural products such as this compound. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Structural Elucidation Workflow
The process of elucidating the structure of this compound via NMR spectroscopy is a systematic progression. It commences with the analysis of 1D NMR spectra to identify the fundamental structural motifs. This is followed by a series of 2D NMR experiments to establish the connectivity between atoms and determine the stereochemistry of the molecule.
Caption: A logical workflow for the structural elucidation of this compound using NMR.
Experimental Protocols
The following experimental protocols are based on the successful structural characterization of this compound (also identified as erigoside G in the literature).
Sample Preparation
-
Sample: Purified this compound, isolated from a natural source such as Erigeron bonariensis.
-
Solvent: Deuterated methanol (CD₃OD) is a suitable solvent for this compound, providing good solubility and minimal interference from solvent signals.
-
Concentration: A sample concentration of approximately 3.0 mg of this compound dissolved in 0.5 mL of CD₃OD is recommended for acquiring high-quality NMR spectra.
-
Procedure:
-
Accurately weigh 3.0 mg of the purified this compound and transfer it to a clean, dry NMR tube.
-
Add 0.5 mL of CD₃OD to the NMR tube.
-
Securely cap the tube and use a vortex mixer or a sonicator to ensure the complete dissolution of the sample.
-
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer, for instance, a 600 MHz instrument, preferably equipped with a cryoprobe, is recommended to achieve optimal spectral resolution and sensitivity.
-
Temperature: All NMR experiments should be conducted at a constant temperature, typically maintained at 25°C (298 K).
-
1D NMR Experiments:
-
¹H NMR: A standard proton spectrum should be acquired to determine the chemical shifts, signal integrals, and proton-proton coupling constants.
-
¹³C NMR: A proton-decoupled carbon spectrum is necessary to identify the chemical shifts of all carbon atoms within the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A phase-sensitive gradient-enhanced COSY (gCOSY) experiment is used to establish correlations between protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced HSQC experiment is performed to identify all one-bond correlations between protons and their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is crucial for identifying long-range correlations (typically over 2-3 bonds) between protons and carbons. The experiment should be optimized for a long-range coupling constant of approximately 8 Hz.
-
Data Presentation
The quantitative ¹H and ¹³C NMR data for this compound are summarized in the following tables. The assignments have been made through a comprehensive analysis of the 1D and 2D NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)
| Position | Chemical Shift (δH) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 7.20 | d | 2.0 |
| 4 | 6.91 | dd | 7.5, 2.0 |
| 5 | 6.81 | d | 7.5 |
| 7 | 4.48 | s | - |
| 1' | 4.77 | d | 7.5 |
| 2' | 3.49 | t | 9.0 |
| 3' | 3.46 | t | 9.0 |
| 4' | 3.40 | t | 9.5 |
| 5' | 3.41 | m | - |
| 6'a | 3.90 | dd | 12.5, 2.0 |
| 6'b | 3.72 | dd | 12.5, 5.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD)
| Position | Chemical Shift (δC) ppm |
| 1 | 149.9 |
| 2 | 117.8 |
| 3 | 146.0 |
| 4 | 116.2 |
| 5 | 123.8 |
| 6 | 131.2 |
| 7 | 65.3 |
| 1' | 104.5 |
| 2' | 75.0 |
| 3' | 77.7 |
| 4' | 71.4 |
| 5' | 78.4 |
| 6' | 62.6 |
Table 3: Key 2D NMR Correlations (COSY and HMBC) for this compound
| Proton(s) | COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| H-2 (7.20) | H-4 (6.91) | C-4, C-6, C-7 |
| H-4 (6.91) | H-2 (7.20), H-5 (6.81) | C-2, C-5, C-6 |
| H-5 (6.81) | H-4 (6.91) | C-1, C-3, C-4 |
| H-7 (4.48) | - | C-1, C-2, C-6 |
| H-1' (4.77) | H-2' (3.49) | C-1, C-2', C-3', C-5' |
| H-2' (3.49) | H-1' (4.77), H-3' (3.46) | C-1', C-3' |
| H-3' (3.46) | H-2' (3.49), H-4' (3.40) | C-2', C-4' |
| H-4' (3.40) | H-3' (3.46), H-5' (3.41) | C-3', C-5' |
| H-5' (3.41) | H-4' (3.40), H-6' (3.90, 3.72) | C-1', C-4', C-6' |
| H-6' (3.90, 3.72) | H-5' (3.41) | C-4', C-5' |
Data Interpretation and Structure Confirmation
-
Analysis of ¹H NMR Spectrum: The ¹H NMR spectrum displays signals in both the aromatic region (δ 6.8-7.2 ppm) and a sugar region (δ 3.4-4.8 ppm). The pattern of the aromatic signals (a doublet, a doublet of doublets, and a doublet) is indicative of a 1,2,4-trisubstituted benzene ring. A singlet signal observed at δ 4.48 ppm corresponds to a benzylic methylene group. The anomeric proton signal at δ 4.77 ppm, with a large coupling constant of J = 7.5 Hz, confirms the β-configuration of the glycosidic bond.
-
Analysis of ¹³C NMR and DEPT Spectra: The ¹³C NMR spectrum corroborates the presence of an aromatic ring and a sugar moiety. The DEPT experiments are instrumental in assigning the carbon types, distinguishing between CH, CH₂, and CH₃ groups.
-
Analysis of COSY Spectrum: The COSY spectrum reveals the proton-proton coupling networks. It confirms the connectivity within the aromatic ring (H-4 is coupled to H-2 and H-5) and establishes the sequence of protons within the sugar unit, from the anomeric proton (H-1') through to the H-6' protons.
-
Analysis of HSQC Spectrum: The HSQC spectrum is used to establish the direct one-bond correlations between protons and their attached carbon atoms. This allows for the unambiguous assignment of the protonated carbons in both the aglycone and the glycone parts of the molecule.
-
Analysis of HMBC Spectrum: The HMBC spectrum is pivotal for connecting the individual structural fragments. The crucial long-range correlation observed between the anomeric proton (H-1') and the aromatic carbon (C-1) definitively establishes the point of attachment of the glucose unit to the aglycone. Additional long-range correlations are used to confirm the assignments of the quaternary carbons and the overall molecular structure.
Conclusion
The comprehensive and unambiguous structural elucidation of this compound is achievable through the synergistic application of 1D and 2D NMR spectroscopic techniques. The detailed protocols and tabulated data presented in these application notes provide a valuable resource for researchers and scientists engaged in the fields of natural product chemistry and drug discovery. A systematic approach to these NMR experiments ensures the accurate and reliable determination of the constitution and stereochemistry of complex molecules like this compound.
Development of a Validated HPLC Method for the Analysis of Erigeroside
Application Note
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Erigeroside, a pyranone glycoside with known antioxidant and neuroprotective properties. The developed method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and research applications involving the quantification of this compound in various sample matrices.
Introduction
This compound (3-(beta-D-Glucopyranosyloxy)-4H-pyran-4-one) is a naturally occurring phenolic glycoside found in plants such as Erigeron breviscapus and Satureja khuzistanica. Emerging research has highlighted its potential therapeutic benefits, including antioxidant and neuroprotective effects. To support further research and potential drug development, a reliable and validated analytical method for the quantification of this compound is essential. This document provides a detailed protocol for a validated RP-HPLC method for the analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5-30% B15-18 min: 30-90% B18-20 min: 90% B20-22 min: 90-5% B22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation protocol will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Results |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
| Robustness | Unaffected by minor changes in flow rate and temperature |
Experimental Protocols
Protocol 1: HPLC System Suitability Test
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the working standard solution (e.g., 20 µg/mL) six times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.
Protocol 2: Linearity Determination
-
Inject the prepared working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²).
Protocol 3: Accuracy Assessment (Spike Recovery)
-
Spike a blank sample matrix with known concentrations of this compound at three levels (low, medium, and high).
-
Prepare and analyze the spiked samples in triplicate.
-
Calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Protocol 4: Precision Evaluation (Repeatability and Intermediate Precision)
-
Repeatability (Intra-day precision): Analyze six replicates of a sample at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicates of a sample at a single concentration on three different days.
-
Calculate the %RSD for the measured concentrations.
Visualization of Experimental Workflow and Signaling Pathway
Caption: HPLC method development and validation workflow.
Erigeroside: In Vitro Antioxidant Activity Assessment using DPPH and ABTS Assays
Application Notes for Researchers and Drug Development Professionals
Introduction
Erigeroside, a flavonoid glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic properties. Flavonoids are well-documented for their antioxidant capacities, which are primarily attributed to their ability to scavenge free radicals. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in the preliminary screening and characterization of potential antioxidant agents in drug discovery and development.
Background
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants can neutralize these harmful radicals, thereby mitigating oxidative damage.
While direct experimental data on the antioxidant activity of purified this compound is limited in publicly available literature, extracts from plants of the Erigeron genus, known to contain this compound, have demonstrated significant antioxidant potential in various studies. For instance, polyphenolic extracts from Erigeron breviscapus have shown potent scavenging activity against both DPPH and ABTS radicals, with reported scavenging abilities of 86.45% and 91.05%, respectively[1]. Similarly, fractions from Erigeron annuus have also exhibited notable antioxidant effects in DPPH assays[2][3][4]. These findings suggest that this compound, as a constituent of these plants, likely contributes to their overall antioxidant capacity.
The DPPH and ABTS assays are colorimetric methods based on the ability of an antioxidant to reduce a stable radical, resulting in a measurable color change. The DPPH radical is a stable free radical with a deep violet color, which turns to a pale yellow upon reduction. The ABTS radical cation is a blue-green chromophore that is decolorized in the presence of an antioxidant. The degree of color change is proportional to the concentration and potency of the antioxidant.
Experimental Protocols
The following protocols are generalized for the assessment of a purified compound like this compound. It is recommended to perform these assays in triplicate to ensure the reliability of the results.
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
Materials and Reagents:
-
This compound (dissolved in a suitable solvent, e.g., methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of the this compound solution or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution at each concentration and 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials and Reagents:
-
This compound (dissolved in a suitable solvent)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the different concentrations of the this compound solution or the positive control.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. The results can be summarized in a table for clear comparison with standard antioxidants.
Table 1: Hypothetical Antioxidant Activity of this compound and Standard Antioxidants
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] |
| Ascorbic Acid (Standard) | [Insert Experimental Value] | [Insert Experimental Value] |
| Trolox (Standard) | [Insert Experimental Value] | [Insert Experimental Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antioxidant assays described.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Investigation Into the Impact of Solvents on the Phytochemical Composition, Antioxidant Capacities, and Antihyperglycemic Activities of Erigeron annuus (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Erigeroside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of Erigeroside using various cell-based assays. The protocols outlined below cover key methodologies for assessing its anti-cancer, neuroprotective, anti-inflammatory, and anti-diabetic properties.
Anti-Cancer Activity
This compound has demonstrated potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[2][3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol:
-
Cell Treatment: Seed cells (e.g., PC12, MCF-7) in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[7]
Quantitative Data Summary: Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | Result | Reference |
| MCF-7 | MTT | IC50 | 90.28 µM (for Ginsenoside Rh1, a related compound) | [8] |
| HCC1428 | MTT | IC50 | 147.4 µM (for Ginsenoside Rh1) | [8] |
| BT474 | MTT | IC50 | >150 µM (for Ginsenoside Rh1) | [8] |
Neuroprotective Effects
This compound exhibits neuroprotective properties by mitigating neuronal cell death induced by toxins or stress.
Neuroprotection Assay against Corticosterone-Induced Damage
This assay evaluates the ability of this compound to protect neuronal cells (e.g., PC12) from damage induced by the stress hormone corticosterone.
Protocol:
-
Cell Seeding: Plate PC12 cells in 96-well plates at an appropriate density.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period.
-
Induction of Damage: Add corticosterone to the wells (except for the control group) to induce neuronal damage and incubate.
-
Assessment of Cell Viability: Perform an MTT assay as described in section 1.1 to determine cell viability.
-
Assessment of Apoptosis: Conduct a flow cytometry analysis with Annexin V-FITC/PI staining as described in section 1.2 to quantify apoptosis.[9]
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS, which are often elevated during oxidative stress-induced neuronal damage.
Protocol:
-
Cell Treatment: Seed cells in a 96-well black plate and treat with this compound and a ROS-inducing agent (e.g., H₂O₂ or corticosterone).
-
Staining: Add a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation/emission of ~485/535 nm.[10]
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Anti-Inflammatory Activity
This compound may exert anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of lipoxygenase, an enzyme that produces inflammatory mediators.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing lipoxygenase enzyme solution in a buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Incubation: Add this compound at various concentrations to the enzyme solution and incubate at 25°C.[11]
-
Initiation of Reaction: Add the substrate (e.g., linoleic acid) to initiate the reaction.
-
Absorbance Measurement: Monitor the change in absorbance at 234 nm for a few minutes using a spectrophotometer.[12]
-
Data Analysis: Calculate the percentage of LOX inhibition compared to a control without the inhibitor.
Anti-Diabetic Activity
This compound may have anti-diabetic potential by enhancing glucose uptake in cells.
Glucose Uptake Assay in HepG2 Cells
This assay measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) in liver cells.
Protocol:
-
Cell Culture: Culture HepG2 cells in a 96-well plate until they reach 80-90% confluence.[13]
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.[13]
-
Glucose Analog Incubation: Replace the medium with a solution containing a fluorescent glucose analog (2-NBDG) and incubate for 1-3 hours.[13][14]
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[14][15]
Signaling Pathway Analysis
This compound's bioactivities are often mediated through the modulation of key signaling pathways.
Western Blot Analysis of ERK/MAPK and PI3K/Akt Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins in these pathways, indicating their activation or inhibition.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of ERK, Akt, and other target proteins.[16][17]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
Signaling Pathway Diagram: this compound's Potential Mechanism of Action
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Glucose consumption and uptake in HepG2 cells is improved by aqueous extracts from leaves, but not rhizomes, of Posidonia oceanica (L.) Delile via GLUT-4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Erigeroside as a Potential Standard for Antioxidant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeroside, a flavonoid glycoside found in plants of the Erigeron genus, has garnered interest for its potential antioxidant properties. This document provides detailed application notes and experimental protocols to guide researchers in evaluating this compound as a potential standard for antioxidant studies. While direct quantitative data for pure this compound is limited in publicly available literature, this guide synthesizes information from studies on Erigeron extracts and related compounds to provide a framework for its investigation. The protocols outlined below are standard methods for assessing antioxidant capacity and can be adapted for the specific analysis of this compound.
Data Presentation: Antioxidant Activity of Erigeron Extracts
Quantitative data on the antioxidant activity of pure this compound is not extensively available. However, studies on extracts from Erigeron annuus, a known source of this compound, provide an indication of its potential antioxidant capacity. The following table summarizes the 50% inhibitory concentration (IC50) values from various antioxidant assays performed on these extracts. It is important to note that these values reflect the combined activity of all compounds present in the extracts and not solely that of this compound.
| Extract/Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Methanol Extract of Erigeron annuus flower | DPPH | Not explicitly stated, but showed the strongest activity | Not specified | Not specified |
| Acetone Extract of Erigeron annuus flower | ABTS | Not explicitly stated, but showed strong activity | Not specified | Not specified |
| Methanol Extract of Erigeron annuus flower | Ferric-Reducing Antioxidant Power (FRAP) | Not explicitly stated, but showed the highest activity | Not specified | Not specified |
| Methanol Extract of Erigeron annuus flower | Cupric Ion-Reducing Antioxidant Capacity (CUPRAC) | Not explicitly stated, but showed the highest activity | Not specified | Not specified |
Note: The lack of specific IC50 values for pure this compound highlights a research gap and an opportunity for further investigation to establish it as a reliable antioxidant standard.
Proposed Mechanism of Action: Nrf2-ARE Signaling Pathway
While direct studies on this compound's interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway are limited, the mechanism is well-established for other structurally similar flavonoids, such as hyperoside.[1][2][3] It is hypothesized that this compound may exert its cytoprotective and antioxidant effects through the activation of this pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][5] Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Keap1 is modified, leading to the release of Nrf2.[4][5] Nrf2 then translocates to the nucleus, where it binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[1][2][3] This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Experimental Protocols
The following are detailed protocols for key in vitro antioxidant assays that can be used to quantify the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
This compound (or other test compounds)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (95%)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol or a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure: a. In a 96-well microplate, add a specific volume of each this compound dilution to individual wells. b. Add an equal volume of the solvent used for dilution to a well to serve as a negative control. c. Add a known antioxidant like ascorbic acid or Trolox at various concentrations to other wells to serve as a positive control. d. To each well, add the DPPH solution. e. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
-
This compound (or other test compounds)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described in the DPPH assay protocol.
-
Assay Procedure: a. In a 96-well microplate, add a small volume of each this compound dilution to individual wells. b. Add the same volume of solvent to a well to serve as a negative control. c. Add a known antioxidant like Trolox at various concentrations to other wells as a positive control. d. To each well, add the working ABTS•+ solution. e. Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the test sample).
-
A_sample is the absorbance of the test sample with the ABTS•+ solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation. It provides a more biologically relevant assessment of antioxidant activity compared to chemical assays.
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
This compound
-
Quercetin (as a positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
-
Cell Culture: Culture HepG2 cells in the appropriate medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
Treatment with DCFH-DA: a. Remove the culture medium and wash the cells with PBS. b. Treat the cells with a solution of DCFH-DA in culture medium and incubate for a specific time (e.g., 1 hour) to allow for cellular uptake and deacetylation to the non-fluorescent DCFH.
-
Treatment with Test Compound: a. Remove the DCFH-DA solution and wash the cells with PBS. b. Add different concentrations of this compound or the positive control (quercetin) to the wells and incubate for a set period (e.g., 1 hour).
-
Induction of Oxidative Stress: a. Add AAPH solution to the wells to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence microplate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF) (e.g., 485 nm excitation and 538 nm emission).
-
Calculation of CAA Value: a. Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and the samples. b. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) * 100 Where:
- ∫SA is the integrated area under the sample curve.
- ∫CA is the integrated area under the control curve.
-
Determination of EC50: The EC50 value, the concentration of the compound required to provide 50% of the maximum antioxidant effect, can be determined from the dose-response curve.
Conclusion
This compound shows promise as a natural antioxidant. The protocols provided in this document offer a standardized approach to rigorously evaluate its antioxidant capacity and elucidate its mechanism of action. Further research to determine the specific IC50 values of pure this compound in various antioxidant assays is crucial for its establishment as a reliable antioxidant standard. Investigating its direct effects on the Nrf2-ARE signaling pathway will provide valuable insights into its cytoprotective properties and potential therapeutic applications. These application notes and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation | PLOS One [journals.plos.org]
- 3. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Erigeroside using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeroside, a derivative of glucose extracted from plants such as Satureja khuzistanica and Erigeron breviscapus, has demonstrated notable anti-oxidative properties and the ability to scavenge oxidative free radicals.[1][2][3] Its potential therapeutic effects, including protective effects on cerebral ischemia-reperfusion injury, make it a compound of interest for pharmaceutical research and development.[3] Accurate and reliable identification of this compound in complex matrices such as plant extracts is crucial for quality control, pharmacokinetic studies, and further pharmacological investigations. This document provides detailed application notes and protocols for the identification and characterization of this compound using advanced mass spectrometry techniques, primarily focusing on Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).
Chemical Properties of this compound
Principle of Mass Spectrometry for this compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[5] When coupled with a separation technique like liquid chromatography (LC), it allows for the sensitive and selective identification of individual components in a mixture. For a flavonoid glycoside like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, primarily as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS or MS²) further fragments the selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides structural information, such as the loss of the glucose moiety, which is a key indicator for identifying glycosides. High-resolution mass spectrometry, such as that provided by a Q-TOF instrument, allows for the determination of the exact mass of the precursor and fragment ions, which in turn enables the confident determination of their elemental composition.
Experimental Workflow for this compound Identification
The following diagram illustrates a typical workflow for the identification of this compound in a plant extract sample.
Caption: Experimental workflow for this compound identification.
Detailed Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of flavonoid glycosides from plant tissues.[6]
-
Sample Collection and Preparation: Collect fresh plant material and immediately freeze it in liquid nitrogen. Lyophilize the frozen tissue and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the dried, powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 75% methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 14,000 g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the remaining pellet and pool the supernatants.
-
-
Filtration: Filter the pooled supernatant through a 0.2 µm PVDF syringe filter into an autosampler vial for UPLC-MS analysis.
UPLC-Q-TOF-MS/MS Analysis
The following parameters are based on typical methods for the analysis of flavonoid glycosides and may require optimization for your specific instrument and sample.[5][7][8]
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or similar |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Gradient | 5% B to 95% B over 10-15 minutes (linear gradient) |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or similar |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 2.5 - 3.0 kV |
| Cone Voltage | 30 - 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Mass Range (Full Scan) | m/z 50 - 1200 |
| MS/MS Acquisition | Data-dependent acquisition (DDA) or targeted MS/MS |
| Collision Energy | Ramped from 10-40 eV for fragmentation |
Data Presentation and Interpretation
Predicted Fragmentation Pathway of this compound
The primary fragmentation of this compound in positive ion mode MS/MS is expected to be the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162.0528 Da).
Caption: Predicted fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the expected m/z values for this compound and its primary fragment ion. High-resolution mass spectrometry allows for the accurate mass measurement, which helps in confirming the elemental composition.
| Compound/Fragment | Formula | Calculated m/z (Monoisotopic) | Ion Type |
| This compound | C₁₁H₁₄O₈ | 275.0765 | [M+H]⁺ |
| Aglycone Fragment | C₅H₄O₃ | 113.0233 | [M+H-C₆H₁₀O₅]⁺ |
Signaling Pathways
While the primary focus of this application note is on the analytical identification of this compound, it is worth noting its biological activity. This compound has been reported to have protective effects against cerebral ischemia-reperfusion injury, which may be attributed to its antioxidant and free radical scavenging properties.[3] The detailed signaling pathways through which this compound exerts these effects are a subject for further pharmacological research. A potential area of investigation could be its interaction with cellular antioxidant defense pathways, such as the Nrf2-ARE pathway.
Caption: Hypothesized signaling pathway for this compound's antioxidant activity.
Conclusion
The combination of UPLC for high-resolution separation and Q-TOF-MS/MS for accurate mass measurement and structural elucidation provides a robust and reliable method for the identification of this compound in complex samples. The protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of the described methods may be necessary depending on the specific instrumentation and sample matrix.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | CAS:59219-76-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | C11H14O8 | CID 162876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 7. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 8. An UPLC-Q-TOF/MS-Based Analysis of the Differential Composition of Dendrobium officinale in Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Erigeron annuus Extract (Containing Erigeroside) in Cellular Models of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders and inflammatory skin conditions. Erigeroside, a flavonoid glycoside isolated from Erigeron annuus, has been identified as a potential therapeutic agent due to the antioxidant properties associated with its plant source. Extracts from Erigeron annuus have demonstrated significant protective effects in various cellular models of oxidative stress. These application notes provide a comprehensive overview of the use of Erigeron annuus extract, rich in compounds like this compound, for studying and mitigating oxidative stress in vitro.
Recent studies have shown that extracts from Erigeron annuus can protect neuronal cells from ROS-mediated apoptosis and shield skin cells from oxidative damage.[1][2] The protective mechanisms are primarily attributed to the modulation of key signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]
Data Presentation
The following tables summarize the quantitative effects of Erigeron annuus extract in cellular models of oxidative stress.
Table 1: Protective Effects of Erigeron annuus Extract on PC12 Neuronal Cells
| Parameter | Treatment Group | Result | Reference |
| Cell Viability | H₂O₂-induced oxidative stress | Increased cell viability with extract pre-treatment. | [1] |
| ROS Generation | H₂O₂-induced oxidative stress | Attenuated intracellular ROS generation. | [1] |
| Antioxidant Enzymes | H₂O₂-induced oxidative stress | Induced expression of SOD2, catalase, and GPx. | [1] |
Table 2: Protective Effects of Erigeron annuus Extract on HaCaT Keratinocytes
| Parameter | Treatment Group | Result | Reference |
| Cell Viability | H₂O₂-induced oxidative stress | Increased cell viability with extract pre-treatment. | [2] |
| Intracellular ROS | H₂O₂-induced oxidative stress | Reduced intracellular ROS accumulation. | [2] |
| Malondialdehyde (MDA) | H₂O₂-induced oxidative stress | Decreased intracellular MDA content. | [2] |
| Superoxide Dismutase (SOD) | H₂O₂-induced oxidative stress | Increased SOD activity. | [2] |
| Nrf2/HO-1 Pathway | H₂O₂-induced oxidative stress | Upregulated the Nrf2/HO-1 signaling pathway. | [2] |
Signaling Pathways and Mechanisms of Action
Erigeron annuus extract exerts its protective effects against oxidative stress through the modulation of critical cellular signaling pathways.
Nrf2/HO-1 Signaling Pathway
Under conditions of oxidative stress, the transcription factor Nrf2 plays a crucial role in the cellular antioxidant defense. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). Erigeron annuus extract has been shown to activate this pathway, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to oxidative stress, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Erigeron annuus extract has been found to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response associated with oxidative stress.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the protective effects of Erigeron annuus extract against oxidative stress in cellular models.
Cell Culture and Treatment
-
Cell Lines:
-
PC12 (rat pheochromocytoma) for neuronal models.
-
HaCaT (human keratinocytes) for skin cell models.
-
-
Culture Medium:
-
PC12: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of Erigeron annuus extract for a specified duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding an inducing agent such as hydrogen peroxide (H₂O₂) at a predetermined cytotoxic concentration (e.g., 50-500 µM) for a specified time (e.g., 2-24 hours).
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Following treatment, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation: 485 nm, emission: 535 nm) or visualize under a fluorescence microscope.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Detects specific proteins in a sample to assess the activation of signaling pathways.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-NF-κB p65, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for investigating the protective effects of Erigeron annuus extract and the logical relationship between oxidative stress and the observed cellular protection.
References
- 1. Erigeron annuus Protects PC12 Neuronal Cells from Oxidative Stress Induced by ROS-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erigeron annuus Extract Improves DNCB-Induced Atopic Dermatitis in a Mouse Model via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF-κB-Associated Nitric Oxide and Prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Erigeroside in Complex Herbal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeroside, a flavonoid glycoside found in several medicinal plants, notably within the Erigeron genus, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As research into herbal medicine and natural product-based drug development intensifies, the accurate and precise quantification of such bioactive compounds in complex herbal matrices is crucial for quality control, standardization, and elucidation of pharmacological mechanisms.
This document provides a detailed application note and protocol for the quantification of this compound in complex herbal mixtures using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The methodologies outlined are based on established analytical principles for the quantification of flavonoids in herbal preparations.[1][2][3][4][5][6][7][8]
Analytical Method: UPLC-MS/MS for this compound Quantification
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the quantification of analytes in complex mixtures.[5][7] The method described below provides a robust framework for the determination of this compound.
Experimental Protocol: UPLC-MS/MS
1.1.1. Sample Preparation and Extraction
-
Grinding: Grind the dried herbal material (e.g., Erigeron breviscapus) into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 70% ethanol (v/v) as the extraction solvent.[3]
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Allow the mixture to cool and then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one more time and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.
-
1.1.2. UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system equipped with a binary solvent delivery system, an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for flavonoids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. The exact mass transitions for this compound should be determined by infusing a standard solution.
-
Data Acquisition and Processing: Use appropriate software for instrument control, data acquisition, and quantitative analysis.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes hypothetical quantitative data for this compound in different batches of a herbal extract, as would be obtained using the described UPLC-MS/MS method.
| Sample Batch | This compound Concentration (µg/g of dry weight) | Relative Standard Deviation (RSD, n=3) |
| Batch A | 152.4 | 2.1% |
| Batch B | 145.8 | 2.5% |
| Batch C | 161.2 | 1.9% |
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the quantification of this compound from a complex herbal mixture.
Caption: Workflow for the quantification of this compound in herbal mixtures.
Potential Signaling Pathways Modulated by Flavonoids
While the specific signaling pathways modulated by this compound are not extensively documented, flavonoids, in general, are known to influence key cellular signaling cascades involved in inflammation and cellular stress responses. The diagram below illustrates a generalized overview of how a flavonoid might exert its effects.
Caption: Generalized signaling pathways potentially modulated by flavonoids.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Linearity: Assess the linear relationship between the concentration of the analyte and the instrument response.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Specificity: Ensure that the signal measured is from the analyte of interest and not from interfering compounds.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: Method Validation Summary
The following table provides an example of a method validation summary for the quantification of this compound.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD) | < 5% |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Specificity | No interference observed at the retention time of this compound |
Stability Testing
The stability of this compound in the herbal matrix and in prepared solutions is a critical factor for accurate quantification. Stability testing should be conducted to evaluate the impact of storage conditions (e.g., temperature, light) on the concentration of this compound over time.
Experimental Protocol: Stability Assessment
-
Sample Preparation: Prepare multiple aliquots of the herbal extract as described in section 1.1.1.
-
Storage Conditions: Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, and protected from light).
-
Analysis: Analyze the samples at specified time points (e.g., 0, 24, 48, and 72 hours) using the validated UPLC-MS/MS method.
-
Evaluation: Compare the concentration of this compound at each time point to the initial concentration to determine the degradation rate.
Data Presentation: Stability of this compound in Solution
The table below shows hypothetical stability data for this compound in a methanolic extract stored at different temperatures.
| Storage Temperature | % Recovery after 48 hours |
| -20°C | 99.5% |
| 4°C | 98.2% |
| Room Temperature (25°C) | 92.1% |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the robust and reliable quantification of this compound in complex herbal mixtures. The use of UPLC-MS/MS ensures high sensitivity and specificity, which are essential for the quality control and standardization of herbal products. Adherence to rigorous method validation and stability testing protocols will further ensure the accuracy and reliability of the obtained quantitative data, thereby supporting the advancement of research and development in the field of herbal medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Simultaneous determination of five flavonoid compounds in leaves of Adinandra nitida by HPLC-PAD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the determination of the herb composition of Tangshen formula and the in vivo pharmacokinetics of its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Testing Erigeroside Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeroside, a naturally occurring iridoid glycoside, has garnered scientific interest due to its potential therapeutic properties, primarily attributed to its antioxidant capabilities. Structurally related iridoid glycosides have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects in preclinical studies. These activities are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2. This document provides detailed application notes and protocols for the in vivo experimental design to rigorously evaluate the efficacy of this compound in established animal models of neuroinflammation, osteoarthritis, and cancer.
Pharmacokinetic Considerations for In Vivo Studies
Pre-formulation and pharmacokinetic studies are critical for designing effective in vivo efficacy experiments. Data from structurally similar iridoid glycosides, such as aucubin, catalpol, and geniposide, indicate that these compounds generally exhibit low oral bioavailability. This is often due to degradation in the gastrointestinal tract and first-pass metabolism in the liver. Therefore, for initial efficacy studies of this compound, intraperitoneal (i.p.) or intravenous (i.v.) administration is recommended to ensure adequate systemic exposure and to establish a proof-of-concept for its biological activity.
Table 1: Pharmacokinetic Parameters of Structurally Similar Iridoid Glycosides in Rats
| Compound | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | t1/2 (h) | Key Findings & Reference |
| Aucubin | Oral | 100 | 19.3 | ~1.0 | ~0.71 | Low oral bioavailability attributed to pH instability and first-pass metabolism. |
| Catalpol | Intragastric | 50, 100, 200 | 66.7 (at 50 mg/kg) | ~0.75 | ~1.52 | Rapidly absorbed with dose-proportional exposure. |
| Geniposide | Oral | 100 | 9.67 | ~1.0 | - | Low oral bioavailability with highest tissue distribution in the kidney. |
Note: This data is for related compounds and should be used as a guide for this compound dose selection. A preliminary pharmacokinetic study of this compound is highly recommended.
I. Neuroprotective Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS).
Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic administration of LPS in rodents reliably produces a neuroinflammatory response characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines in the brain. This model is relevant for studying the mechanisms of neuroinflammation and for screening potential anti-inflammatory and neuroprotective agents.
Experimental Protocol
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Experimental Groups:
| Group | Treatment | Dose | Route of Administration |
| 1. Control | Vehicle (e.g., sterile saline or PBS) | - | i.p. |
| 2. LPS | LPS from E. coli O111:B4 | 1 mg/kg | i.p. |
| 3. This compound Low Dose + LPS | This compound | 10 mg/kg (example) | i.p. |
| 4. This compound High Dose + LPS | This compound | 50 mg/kg (example) | i.p. |
| 5. Positive Control + LPS | Dexamethasone | 1 mg/kg | i.p. |
Note: this compound doses are hypothetical and should be optimized based on preliminary toxicity and pharmacokinetic studies.
3. Experimental Procedure:
-
Administer this compound or vehicle daily for 7 consecutive days.
-
On day 7, administer LPS (1 mg/kg, i.p.) 30 minutes after the final this compound/vehicle administration.
-
Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
At 24 hours post-LPS injection, collect blood samples via cardiac puncture for cytokine analysis.
-
Perfuse animals with ice-cold PBS, followed by 4% paraformaldehyde for histological analysis.
-
Harvest brains and divide sagittally. One hemisphere can be used for biochemical assays (e.g., Western blot, ELISA) and the other for immunohistochemistry.
4. Efficacy Endpoints:
-
Behavioral Assessment: Open field test to assess locomotor activity and exploratory behavior.
-
Biochemical Analysis (Brain Homogenates):
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Assess oxidative stress markers (e.g., malondialdehyde, glutathione).
-
Analyze key signaling pathway proteins (e.g., phosphorylated and total NF-κB, p38 MAPK, Akt) via Western blot.
-
-
Histological Analysis (Brain Sections):
-
Immunohistochemistry for microglial activation (Iba1) and astrocyte reactivity (GFAP).
-
TUNEL staining to assess apoptosis.
-
Table 2: Summary of Quantitative Data for Neuroinflammation Model
| Parameter | Control | LPS | This compound (Low) + LPS | This compound (High) + LPS | Positive Control + LPS |
| TNF-α (pg/mg protein) | |||||
| IL-1β (pg/mg protein) | |||||
| Iba1+ cells/mm² | |||||
| p-NF-κB/Total NF-κB ratio | |||||
| TUNEL+ cells/mm² |
Signaling Pathway and Experimental Workflow
II. Anti-arthritic Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
Objective: To assess the therapeutic potential of this compound in a rat model of rheumatoid arthritis.
Rationale: The CIA model in rats is a widely used and well-characterized model of human rheumatoid arthritis. It shares many immunological and pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion. This model is suitable for evaluating the efficacy of novel anti-inflammatory and disease-modifying anti-rheumatic drugs.
Experimental Protocol
1. Animal Model:
-
Species: Male Lewis rats, 6-8 weeks old.
-
Housing and Acclimatization: As described for the neuroinflammation model.
2. Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.05 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 0, immunize rats with 0.1 mL of the emulsion intradermally at the base of the tail.
-
On day 7, administer a booster injection of 0.1 mL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).
3. Experimental Groups:
| Group | Treatment | Dose | Route of Administration |
| 1. Naive Control | No immunization, vehicle treatment | - | i.p. |
| 2. CIA Control | CIA induction, vehicle treatment | - | i.p. |
| 3. This compound Low Dose | CIA induction, this compound | 10 mg/kg (example) | i.p. |
| 4. This compound High Dose | CIA induction, this compound | 50 mg/kg (example) | i.p. |
| 5. Positive Control | CIA induction, Methotrexate | 1 mg/kg | i.p., 3 times/week |
Note: Treatment should commence upon the first signs of arthritis (typically around day 10-14) and continue for 2-3 weeks.
4. Efficacy Endpoints:
-
Clinical Assessment:
-
Arthritis score (0-4 scale per paw) based on erythema and swelling, recorded every other day.
-
Paw volume measured using a plethysmometer.
-
Body weight measurement.
-
-
Histopathological Analysis (Hind Paws):
-
H&E staining for inflammation and synovial hyperplasia.
-
Safranin O staining for cartilage degradation.
-
-
Biochemical Analysis (Serum):
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokine (IL-10) by ELISA.
-
Measure levels of anti-collagen type II antibodies.
-
Table 3: Summary of Quantitative Data for CIA Model
| Parameter | Naive Control | CIA Control | This compound (Low) | This compound (High) | Positive Control |
| Mean Arthritis Score (Day 21) | |||||
| Paw Volume (mL, Day 21) | |||||
| Serum TNF-α (pg/mL) | |||||
| Cartilage Degradation Score | |||||
| Anti-Collagen II IgG (U/mL) |
Signaling Pathway and Experimental Workflow
Troubleshooting & Optimization
Optimizing Mobile Phase for Erigeroside HPLC Analysis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the HPLC analysis of Erigeroside, this technical support center provides essential guidance on mobile phase optimization, troubleshooting, and frequently asked questions. Our aim is to equip you with the necessary information to overcome common challenges and achieve reliable, high-quality analytical results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A good starting point for reverse-phase HPLC analysis of this compound, a flavonoid glycoside, is a gradient elution using a C18 column with a mobile phase consisting of acetonitrile (ACN) and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). The gradient should start with a low percentage of acetonitrile (e.g., 5-10%) and gradually increase to elute the more non-polar compounds.
Q2: Why is an acidic modifier, like formic acid, typically added to the mobile phase?
Acidic modifiers are used to improve peak shape and control the ionization of analytes like flavonoid glycosides.[1] For this compound, which has phenolic hydroxyl groups, a low pH mobile phase (typically between 2.5 and 3.5) suppresses the ionization of these groups, leading to sharper, more symmetrical peaks and more reproducible retention times.
Q3: Can methanol be used instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. Acetonitrile generally has a stronger elution strength for many compounds and provides lower backpressure. However, methanol can offer different selectivity for certain analytes. It is recommended to test both solvents during method development to determine which provides the optimal separation for this compound and other compounds in your sample matrix.
Q4: How does the column temperature affect the separation?
Elevated column temperatures (e.g., 30-40 °C) can improve peak efficiency by reducing the viscosity of the mobile phase, which leads to lower backpressure and sharper peaks. Temperature can also influence the selectivity of the separation. It is crucial to maintain a consistent and controlled column temperature for reproducible retention times.
Q5: What are the common causes of peak tailing for glycosidic compounds like this compound?
Peak tailing for compounds like this compound can be caused by several factors, including:
-
Secondary interactions: Silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the glycoside, leading to tailing. Using an acidic mobile phase or an end-capped column can minimize these interactions.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Column contamination: Buildup of strongly retained compounds on the column can affect peak shape.
-
Inappropriate mobile phase pH: If the pH is not optimal to suppress ionization, it can result in peak tailing.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and other components in Erigeron extracts.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution | - Inadequate mobile phase composition.- Inappropriate column chemistry.- Column aging or contamination. | - Optimize the gradient profile (slower gradient or change the organic modifier).- Try a different stationary phase (e.g., phenyl-hexyl instead of C18).- Flush the column with a strong solvent or replace it if necessary. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or pump.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase thoroughly.- Use high-purity solvents and flush the system.- Check all fittings for leaks. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in flow rate.- Column degradation. | - Prepare fresh mobile phase accurately.- Use a column oven to maintain a stable temperature.- Check the pump for proper operation and leaks.- Equilibrate the column sufficiently before analysis. |
| Ghost Peaks | - Contamination in the injection solvent or mobile phase.- Carryover from previous injections.- Impurities in the sample. | - Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler method.- Improve sample preparation and cleanup procedures. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- High mobile phase viscosity. | - Replace the guard column or column inlet frit.- Filter the mobile phase and ensure buffer solubility.- Reduce the flow rate or increase the column temperature. |
Experimental Protocols
The following is a detailed UHPLC-PDA methodology adapted from a study on the analysis of bioactive compounds in Erigeron species, which can serve as a robust starting point for this compound analysis.[2]
1. Sample Preparation
-
Accurately weigh 1.0 g of powdered Erigeron plant material.
-
Add 25 mL of 70% methanol-water solution.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: Ultra-High-Performance Liquid Chromatography with a Photo-Diode Array detector (UHPLC-PDA).
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | % Solvent B |
| 0.0 | 5 |
| 5.0 | 15 |
| 15.0 | 30 |
| 25.0 | 60 |
| 30.0 | 95 |
| 35.0 | 95 |
| 35.1 | 5 |
| 40.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 254 nm, 280 nm, and 325 nm for comprehensive profiling.
3. Method Validation Parameters
For quantitative analysis, the method should be validated for the following parameters according to ICH guidelines:
| Parameter | Specification |
| Linearity | R² > 0.999 for the calibration curve over a suitable concentration range. |
| Precision | RSD < 2% for intra-day and inter-day measurements. |
| Accuracy | Recovery between 98% and 102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Stability | Analyte stable in solution for at least 24 hours at room temperature and 4 °C. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: The experimental workflow from sample preparation to data analysis.
References
Improving Erigeroside extraction yield from Erigeron species
Welcome to the technical support center for Erigeroside extraction from Erigeron species. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a flavonoid glycoside, a key bioactive component found in plants of the Erigeron genus, particularly Erigeron breviscapus (Vant.) Hand.-Mazz. It is known for its potential therapeutic properties, including neuroprotection and anti-inflammatory effects. The primary chemical constituents of interest in Erigeron species are flavonoids.[1]
Q2: What are the conventional methods for extracting this compound?
A2: Traditional methods for extracting compounds from Erigeron species often involve solvent-based techniques. These include maceration, reflux extraction, and Soxhlet extraction.[2][3] Common solvents used are ethanol and methanol, often in aqueous solutions.[2][4][5]
Q3: What modern extraction techniques can improve this compound yield?
A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Enzyme-Assisted Extraction (EAE) are employed to enhance efficiency and yield.[6][7][8] UAE uses acoustic cavitation to disrupt cell walls and improve solvent penetration, while EAE uses specific enzymes to break down the plant cell wall matrix, releasing the target compounds.[8][9][10]
Q4: What key factors influence the efficiency of this compound extraction?
A4: Several factors critically affect the extraction yield:
-
Solvent Choice: The polarity and concentration of the solvent are crucial. Ethanol, often in concentrations of 70-75%, is frequently used.[4][6][11]
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds like this compound.[11][12]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material, but prolonged extraction can lead to compound degradation.[12][13]
-
Solid-to-Liquid Ratio: A higher solvent volume increases the concentration gradient, enhancing diffusion and improving extraction efficiency.[14][15]
-
Particle Size: Smaller particle sizes provide a larger surface area for solvent interaction, leading to better extraction.[12]
-
pH: The pH of the extraction medium can influence the stability and solubility of the target compounds.[11]
Q5: How is this compound quantified in an extract?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for the determination and quantification of this compound.[6] For more sensitive and specific quantification, especially in complex biological samples, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is often used.[16]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low this compound Yield
Q: My extraction is complete, but the final yield of this compound is significantly lower than expected. What could be the cause?
A: Low yield is a common issue with several potential causes. Use the following decision tree to diagnose the problem.
Issue 2: Impure Crude Extract
Q: My crude extract contains a high level of impurities. How can I purify this compound?
A: Co-extraction of other compounds is expected. Macroporous resin column chromatography is an effective method for purifying this compound from the crude extract.[4] Resins like HP-20 can be used to adsorb the target compound, followed by elution with a suitable solvent, such as a 50% ethanol solution, to separate it from other components.[4]
Issue 3: Inconsistent Results Between Batches
Q: I am observing significant variation in yield across different extraction batches. Why is this happening?
A: Inconsistency can stem from several factors:
-
Raw Material Quality: The concentration of this compound can vary in the plant material depending on the harvest time, drying process, and storage conditions.[11]
-
Process Control: Minor deviations in extraction parameters (temperature, time, solvent concentration) can lead to different outcomes.[11] Ensure all parameters are tightly controlled and monitored for each batch.
-
Equipment Calibration: Ensure all equipment, such as balances, temperature probes, and HPLC systems, are properly calibrated.
Experimental Protocols & Data
Optimized Extraction Parameters
The following tables summarize optimized parameters from various studies to provide a comparative overview.
Table 1: Comparison of Optimized Extraction Methods for Breviscapine (containing this compound)
| Method | Key Parameters | Predicted Yield | Actual Yield | Reference |
|---|
| Ultrasound-Assisted | Time: 24.5 min; Ethanol: 74.7%; Solvent/Solid Ratio: 19.8 mL/g | 0.641% | 0.632% |[6] |
Table 2: Influence of Extraction Factors on Polyphenol Yield from Erigeron breviscapus
| Factor | Optimal Condition | Resulting Yield | Reference |
|---|---|---|---|
| Solid-Liquid Ratio | 1:30 g/mL | 11.34 mg/g | [14] |
| Temperature | 50°C | 11.34 mg/g | [14] |
| Ultrasound Time | 50 min | 11.34 mg/g |[14] |
Detailed Methodologies
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on an optimized method for extracting breviscapine.[6]
Objective: To extract this compound efficiently using ultrasonic energy.
Materials:
-
Dried and powdered Erigeron breviscapus
-
75% Ethanol
-
Ultrasonic extractor/bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material.
-
Add the plant material to an extraction vessel.
-
Add 75% ethanol at a solvent-to-solid ratio of approximately 20:1 (mL/g).
-
Place the vessel in the ultrasonic extractor.
-
Apply sonication for about 25 minutes.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Enzyme-Assisted Extraction (EAE)
Objective: To use enzymes to degrade the plant cell wall and improve the release of this compound.[8][10]
Materials:
-
Dried and powdered Erigeron breviscapus
-
Enzyme mixture (e.g., cellulases, pectinases)
-
Buffer solution (to maintain optimal enzyme pH)
-
Shaking water bath or incubator
-
Extraction solvent (e.g., ethanol)
-
Filtration apparatus
Procedure:
-
Suspend the powdered plant material in the appropriate buffer solution.
-
Add the enzyme preparation to the slurry. The enzyme type and concentration should be optimized.
-
Incubate the mixture at the optimal temperature and pH for the enzyme's activity for a predetermined time (e.g., 2-4 hours) with gentle agitation.
-
After enzymatic treatment, proceed with solvent extraction (e.g., by adding ethanol and heating or sonicating).
-
Filter the mixture and collect the supernatant containing the extracted compounds.
-
Concentrate the extract to yield the crude product.
Protocol 3: Purification using Macroporous Resin
This protocol is a general guide for purifying a crude extract.[4]
Objective: To separate and enrich this compound from a crude plant extract.
Materials:
-
Crude this compound extract
-
HP-20 Macroporous resin
-
Chromatography column
-
50% Ethanol (for elution)
-
Distilled water
Procedure:
-
Resin Preparation: Pre-treat the HP-20 resin by soaking it in ethanol and then washing thoroughly with distilled water until the eluent is neutral. Pack the resin into a chromatography column.
-
Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the prepared column.
-
Washing: Wash the column with distilled water to remove water-soluble impurities like sugars and salts.
-
Elution: Elute the column with 50% ethanol to release the adsorbed this compound and other flavonoids.
-
Collection: Collect the eluent fractions.
-
Analysis: Analyze the fractions (e.g., by HPLC) to identify those containing pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
References
- 1. Erigeron genus of chemical composition and activity of.doc [max.book118.com]
- 2. dovepress.com [dovepress.com]
- 3. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. [Study on the extraction of breviscapine from Erigeron breviscapus with ultrasonic wave technology optimized by central composite design-response surface method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What factors affect extraction efficiency? [proseaworld.com]
- 12. Describe various factors affecting extraction efficiency | Filo [askfilo.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Erigeroside stability issues during long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Erigeroside during long-term storage. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the following guidance is based on the general stability of structurally related flavonoid O-glycosides and established principles of natural product stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural compound, specifically a pyran-4-one derivative with a β-D-glucopyranosyl moiety, making it a flavonoid O-glycoside. Like many glycosides, its stability during long-term storage can be a concern due to its susceptibility to degradation, which can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the primary factors that affect this compound stability?
The stability of this compound is primarily influenced by:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the O-glycosidic bond.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and certain metal ions.
-
Enzymes: Contamination with glycosidases can lead to enzymatic hydrolysis.
Q3: What are the likely degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of the O-glycosidic bond. This would result in the formation of its aglycone (the non-sugar part) and glucose. Further degradation of the aglycone may occur under harsh conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of biological activity or inconsistent results over time. | This compound degradation. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (see Q4), protected from light, and in a tightly sealed container to minimize exposure to moisture and air. 2. Aliquot Samples: To avoid repeated freeze-thaw cycles, store this compound in smaller, single-use aliquots. 3. Purity Check: Use a stability-indicating analytical method like HPLC-UV to assess the purity of your stock and working solutions. Compare the chromatogram of a fresh sample with the stored sample to detect degradation products. |
| Appearance of new peaks in HPLC analysis of stored samples. | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to confirm if they correspond to the expected aglycone or other degradation products. 2. Optimize Storage: Re-evaluate your storage conditions. Consider storing at a lower temperature or using an inert atmosphere (e.g., argon or nitrogen) for long-term storage. |
| Color change or precipitation in this compound solutions. | Degradation and/or poor solubility of degradation products. | 1. pH of Solution: Check the pH of your solvent. Buffering the solution to a slightly acidic or neutral pH may improve stability. 2. Solvent Choice: Ensure the solvent is appropriate and free of contaminants. For long-term storage of solutions, consider sterile-filtering and storing at -20°C or -80°C. 3. Fresh Preparations: For critical experiments, prepare fresh solutions from a solid stock that has been stored under optimal conditions. |
Quantitative Data on Flavonoid Glycoside Stability
The following tables summarize representative stability data for flavonoid O-glycosides under various stress conditions. This data can be used to infer the potential stability of this compound.
Table 1: Effect of pH on the Stability of Flavonoid O-Glycosides (General Trends)
| pH Range | Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the O-glycosidic bond. |
| Neutral (pH 6-8) | Relatively High | Generally the most stable range, though slow hydrolysis can still occur. |
| Alkaline (pH > 8) | Low | Base-catalyzed hydrolysis and potential degradation of the aglycone ring structure. |
Table 2: Effect of Temperature on the Stability of Flavonoid O-Glycosides (General Trends)
| Temperature | Stability | General Observation |
| -80°C (Solid) | Very High | Recommended for long-term storage of solid material. |
| -20°C (Solid/Solution) | High | Suitable for long-term storage of solid material and short to medium-term storage of solutions. |
| 4°C (Solid/Solution) | Moderate | Suitable for short-term storage of solid material and very short-term storage of solutions. |
| Room Temperature (Solid) | Low to Moderate | Not recommended for long-term storage. |
| > 40°C | Very Low | Accelerated degradation is expected. |
Table 3: Effect of Light on the Stability of Flavonoid Glycosides
| Light Condition | Stability | General Observation |
| Protected from Light | High | Essential for preventing photodegradation. |
| Ambient Light | Moderate to Low | Gradual degradation can occur over time. |
| UV Light | Very Low | Rapid degradation is expected. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for assessing the stability of this compound. Optimization may be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Start with a low percentage of Solvent A (e.g., 10%) and gradually increase to elute the more non-polar degradation products (the aglycone).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV-Vis spectrophotometer).
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). b. Inject a freshly prepared sample to obtain the initial chromatogram and peak area of the intact this compound. c. Store the stock solution or solid sample under the desired conditions (e.g., different temperatures, light exposure). d. At specified time points, inject the stored sample and compare the chromatogram to the initial one. e. Calculate the percentage of remaining this compound and observe the formation of any new peaks.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies help to identify potential degradation products and pathways.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%).
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp). Keep a control sample in the dark.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C).
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) and LC-MS to identify degradation products.
Visualizations
Signaling Pathways
This compound is reported to have antioxidant and anti-inflammatory properties. Flavonoids with such properties often modulate key signaling pathways like Nrf2/ARE (for antioxidant response) and NF-κB (for inflammatory response).
Caption: Antioxidant signaling pathway potentially modulated by this compound.
Caption: Anti-inflammatory signaling pathway potentially modulated by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Overcoming poor solubility of Erigeroside in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Erigeroside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid glycoside with recognized antioxidant properties. Its therapeutic potential is often limited by its low solubility in aqueous solutions, which can hinder its bioavailability and efficacy in biological systems. Overcoming this solubility challenge is crucial for its development as a potential therapeutic agent.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The two most effective and widely used methods for enhancing the solubility of poorly soluble flavonoid glycosides like this compound are:
-
Cyclodextrin Inclusion Complexation: This technique involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.
-
Solid Dispersion: This method involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or melting, resulting in improved wettability and dissolution of the this compound.
Q3: Which type of cyclodextrin is most effective for this compound?
A3: The choice of cyclodextrin can significantly impact solubility enhancement. For flavonoid glycosides similar to this compound, such as hyperoside, studies have shown that modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be more effective than natural β-cyclodextrin in increasing aqueous solubility. The formation of a 1:1 stoichiometric inclusion complex is typically observed.
Q4: What are the key parameters to consider when preparing solid dispersions of this compound?
A4: Key parameters for successful solid dispersion formulation include the choice of carrier (e.g., polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP)), the drug-to-carrier ratio, and the preparation method (solvent evaporation, melting, etc.). The goal is to achieve a uniform dispersion of this compound in its amorphous form within the hydrophilic carrier, which enhances its dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of cyclodextrin inclusion complex. | Inefficient complexation method. | Optimize the preparation method. The kneading method is often suitable for poorly water-soluble drugs as it allows for slow dissolution and complex formation. Ensure thorough kneading for an adequate duration. |
| Incorrect stoichiometric ratio. | Determine the optimal this compound to cyclodextrin molar ratio. A 1:1 ratio is common for flavonoid glycosides, but this should be confirmed experimentally. | |
| Precipitation of this compound from the inclusion complex solution upon standing. | The complex may not be stable in the chosen solvent system. | Ensure the complex is fully dissolved and consider using a co-solvent if necessary. Lyophilization (freeze-drying) of the aqueous solution of the complex can produce a stable, solid powder that can be readily reconstituted. |
| Incomplete dissolution of the solid dispersion. | Non-uniform dispersion of this compound within the carrier. | Ensure the solvent used in the solvent evaporation method can fully dissolve both this compound and the carrier. Vigorous and continuous stirring during solvent evaporation is crucial to prevent drug crystallization. |
| Drug recrystallization during storage. | Store the solid dispersion in a desiccator to prevent moisture absorption, which can induce crystallization. Characterize the solid-state of the dispersion using techniques like X-ray diffraction (XRD) to confirm its amorphous nature. | |
| Inconsistent results in biological assays. | Poor bioavailability due to solubility issues. | Utilize a solubility-enhanced formulation of this compound (inclusion complex or solid dispersion) for in vitro and in vivo studies to ensure consistent and accurate results. |
Quantitative Data Summary
The following table summarizes the reported solubility enhancement for a structurally similar flavonoid glycoside, hyperoside, using different cyclodextrins. This data can serve as a reference for the expected level of solubility improvement for this compound.
| Compound | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement Factor |
| Hyperoside | β-Cyclodextrin (β-CD) | 1:1 | ~4-fold |
| Hyperoside | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | ~9-fold[1][2] |
| Hyperoside | Methyl-β-cyclodextrin (M-β-CD) | 1:1 | ~7-fold |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin (e.g., HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD to achieve a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD to form a paste.
-
Gradually add the this compound powder to the paste while continuously and vigorously kneading with the pestle.
-
Continue kneading for at least 60 minutes. If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex is pulverized into a fine powder and stored in a desiccator.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP K30) to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent)
-
Beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator or water bath
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., 1:4 w/w ratio).
-
Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a beaker with the aid of a magnetic stirrer.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or a water bath maintained at a temperature below the boiling point of the solvent (e.g., 40-50°C for methanol).
-
Once the bulk of the solvent has been removed and a solid mass is formed, transfer the product to a vacuum oven for complete drying at 40-50°C for 24 hours.
-
The resulting solid dispersion is then scraped, pulverized, and sieved to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Visualizations
Caption: Workflow for preparing this compound-cyclodextrin inclusion complex.
Caption: Workflow for preparing this compound solid dispersion.
Caption: Proposed antioxidant signaling pathway of this compound.
References
Troubleshooting peak tailing in Erigeroside chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatography of Erigeroside.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound chromatography?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to:
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Decreased sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.
-
Inaccurate integration: The data system may struggle to determine the precise start and end points of a tailing peak, leading to errors in area calculation and quantification.
Q2: What are the most common causes of peak tailing for a flavonoid glycoside like this compound in reversed-phase HPLC?
A2: The most common causes of peak tailing for polar glycosylated compounds like this compound in reversed-phase high-performance liquid chromatography (HPLC) include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on this compound. This secondary interaction mechanism, in addition to the primary hydrophobic interaction, can cause peak tailing.
-
Column Contamination and Degradation: Accumulation of particulate matter from the sample or mobile phase on the column inlet frit can distort the flow path and cause peak tailing for all analytes.[1] Column degradation, such as the loss of stationary phase, can also lead to poor peak shape.
-
Inappropriate Mobile Phase pH: Although this compound is a weak acid with a predicted pKa of ~12.74, operating at a mobile phase pH that could cause ionization of other sample components or interact with the stationary phase can sometimes contribute to peak shape issues. For flavonoid glycosides, an acidic mobile phase is often used to suppress the ionization of phenolic hydroxyl groups.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, which often manifests as fronting but can also cause tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and result in tailing peaks.
-
Improper Sample Solvent: Dissolving the this compound sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Q3: How can I prevent peak tailing when developing a method for this compound?
A3: To proactively avoid peak tailing in your this compound analysis, consider the following during method development:
-
Column Selection: Opt for a modern, high-purity silica column with good end-capping. End-capped columns have a reduced number of accessible silanol groups, minimizing the potential for secondary interactions.
-
Mobile Phase Optimization:
-
pH: For flavonoid glycosides, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) can help to suppress the ionization of phenolic hydroxyl groups and minimize interactions with residual silanols.[2]
-
Additives: Consider the use of mobile phase additives. For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block active silanol sites.
-
-
Sample Preparation:
-
Solvent: Dissolve your this compound standard and samples in a solvent that is as weak as, or weaker than, your initial mobile phase composition.
-
Concentration: Avoid overloading the column by ensuring your sample concentration is within the linear range of the detector and the capacity of the column.
-
-
System Maintenance: Regularly flush your HPLC system and column to prevent contamination. Use guard columns to protect your analytical column from strongly retained impurities.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound chromatogram.
Step 1: Initial Assessment
Question: Is the peak tailing observed for all peaks or only for the this compound peak?
-
All Peaks Tailing: This typically indicates a problem with the HPLC system or the column itself. Proceed to the "System and Column Troubleshooting" section.
-
Only this compound Peak Tailing: This suggests a specific chemical interaction between this compound and the stationary phase or a mobile phase mismatch. Proceed to the "Analyte-Specific Troubleshooting" section.
System and Column Troubleshooting
If all peaks in your chromatogram are tailing, it is likely due to a physical issue with the column or the HPLC system.
Potential Cause 1: Column Contamination or Void
-
Diagnosis: A sudden onset of peak tailing for all compounds can point to a blocked column inlet frit or the formation of a void at the head of the column.
-
Solution:
-
Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) at a low flow rate. This can sometimes dislodge particulates from the inlet frit.
-
Column Replacement: If flushing does not resolve the issue, the column may be irreversibly damaged or contaminated, and replacement is recommended.
-
Preventative Measures: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. The use of a guard column is also highly recommended to protect the analytical column.
-
Potential Cause 2: Extra-Column Volume
-
Diagnosis: Broad and tailing peaks, especially for early eluting compounds, can be a sign of excessive extra-column volume.
-
Solution:
-
Tubing: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.
-
Fittings: Ensure all fittings are properly connected and that there are no gaps that could introduce dead volume.
-
Analyte-Specific Troubleshooting
If only the this compound peak is tailing, the issue is likely related to chemical interactions.
Potential Cause 1: Secondary Interactions with Silanol Groups
-
Diagnosis: This is a very common cause of peak tailing for polar molecules like flavonoid glycosides on silica-based reversed-phase columns.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid to your aqueous mobile phase. For many flavonoid glycosides, a mobile phase containing 0.1% formic acid provides good peak shape by suppressing the ionization of both the analyte and residual silanol groups.
-
Use a Different Column:
-
End-capped Columns: Ensure you are using a column with high-quality end-capping.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and improved peak shape for polar analytes.
-
-
Potential Cause 2: Improper Sample Solvent or Overload
-
Diagnosis: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Injecting too much sample can also lead to peak tailing or fronting.
-
Solution:
-
Sample Solvent: Ideally, dissolve your this compound sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Reduce Injection Volume/Concentration: Inject a smaller volume of your sample or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Experimental Protocols
Protocol 1: Column Flushing Procedure (for C18 Columns)
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the detector cell.
-
Reverse Column: Connect the column outlet to the pump and direct the new outlet (the original inlet) to a waste container.
-
Flush with Isopropanol: Flush the column with 20 column volumes of 100% isopropanol at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush with Mobile Phase: Revert the column to its original flow direction and flush with the mobile phase, starting with a high organic composition and gradually moving to the initial conditions.
-
Equilibrate: Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes before the next injection.
Protocol 2: Mobile Phase Preparation for Flavonoid Glycoside Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Measure 999 mL of HPLC-grade water into a clean mobile phase reservoir.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and degas before use.
-
-
Mobile Phase B: Acetonitrile or Methanol
-
Use HPLC-grade solvent.
-
Degas before use.
-
A typical starting gradient for this compound analysis could be 5-95% Mobile Phase B over 30-40 minutes on a C18 column.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing in this compound Chromatography
| Symptom | Potential Cause | Recommended Action |
| All peaks are tailing | Column contamination/void | Reverse and flush the column; replace if necessary. |
| Extra-column volume | Use shorter, narrower tubing; check fittings. | |
| Only this compound peak is tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., add 0.1% formic acid). |
| Use a highly end-capped or polar-embedded column. | ||
| Improper sample solvent | Dissolve sample in initial mobile phase. | |
| Column overload | Reduce injection volume or sample concentration. |
Visualizations
Below is a troubleshooting workflow to help diagnose the cause of peak tailing in your this compound chromatography experiments.
References
Effect of pH and temperature on Erigeroside stability
Technical Support Center: Erigeroside Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
While specific public data on this compound is limited, its classification as a flavonoid glycoside suggests it is susceptible to degradation under certain conditions. Flavonoid glycosides can undergo hydrolysis, especially at pH extremes and elevated temperatures, leading to the cleavage of the glycosidic bond.[1][2] It is crucial to handle stock solutions and experimental samples with care to maintain their integrity.
Q2: How does pH affect the stability of my this compound samples?
The pH of the solution is a critical factor in the stability of glycosidic compounds like this compound.
-
Acidic Conditions (pH ≤ 3): In strongly acidic environments, this compound is likely susceptible to hydrolysis, where the glycosidic bond breaks, separating the sugar moiety from the flavonoid aglycone.[3]
-
Neutral Conditions (pH ≈ 7): this compound is expected to be most stable in near-neutral or slightly acidic solutions. An injectable formulation containing components from Erigeron breviscapus is noted to have a pH between 5.5 and 7.5.[4]
-
Alkaline Conditions (pH ≥ 8): Basic conditions can significantly accelerate the degradation of flavonoid glycosides.[1] This degradation is often due to hydrolysis of the glycosidic linkage and potential oxidation reactions.[1] For similar compounds, the degradation rate constant increases with rising pH, peaking around pH 8 before sometimes decreasing in strongly alkaline solutions.[1]
Q3: My this compound solution appears to be degrading at room temperature. What role does temperature play?
Temperature is a major factor that can induce the degradation of this compound. Storing solutions at elevated temperatures accelerates chemical reactions, including hydrolysis and oxidation.[1][5] For many pharmaceutical compounds, degradation kinetics are studied at temperatures like 25°C, 30°C, and 40°C to predict shelf life at recommended storage temperatures (e.g., 5°C).[6] It is best practice to store this compound stock solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to minimize degradation.
Q4: I suspect my this compound has degraded. How can I confirm this?
To confirm degradation, you need to use a stability-indicating analytical method, which is capable of separating the intact this compound from its degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9] By comparing a stressed sample to a reference standard, you can identify and quantify the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Troubleshooting Common Stability Issues
| Observation | Potential Cause | Recommended Action |
| Loss of Potency / Reduced Peak Area in HPLC | Chemical degradation due to improper pH, temperature, or light exposure. | 1. Prepare fresh solutions using a high-purity solvent and buffered to a slightly acidic or neutral pH. 2. Store all solutions protected from light at 2-8°C or frozen. 3. Perform a forced degradation study to identify potential degradants. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products (e.g., hydrolysis leading to the aglycone). | 1. Use a validated, stability-indicating HPLC method to resolve and identify the new peaks.[9][10] 2. Characterize the degradation products using techniques like LC-MS. |
| Change in Solution Color or Precipitation | Significant degradation, oxidation, or change in solubility of degradation products. | 1. Immediately discard the solution. 2. Review solution preparation and storage protocols. Ensure the use of appropriate buffers and protection from light and oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation (stress testing) is essential to identify likely degradation products and establish the degradation pathways.[7][8] This helps in developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its intrinsic stability.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and methanol (HPLC grade)
-
HPLC system with UV/PDA detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Monitor for the appearance of new peaks and the reduction in the main this compound peak.
Visualizations
This compound Degradation Pathway
Under hydrolytic (acidic or basic) conditions, the primary degradation pathway for this compound, a flavonoid glycoside, is the cleavage of the glycosidic bond.
Caption: Potential hydrolytic degradation pathway for this compound.
Troubleshooting Workflow for this compound Stability
This workflow provides a logical sequence of steps for a researcher encountering potential stability issues with this compound.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable and Unstable Concentration Oscillations Induced by Temperature Oscillations on Reversible Nonequilibrium Chemical Reactions of Helicene Oligomers [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. emerypharma.com [emerypharma.com]
Erigeroside Stability and Sample Preparation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of erigeroside during sample preparation. Through a series of frequently asked questions and troubleshooting guides, this resource aims to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phenylethanoid glycoside with significant antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. As a glycoside, its chemical structure contains a sugar moiety linked to a non-sugar aglycone. This glycosidic bond can be susceptible to cleavage under various conditions, leading to degradation of the molecule and loss of its biological activity. Ensuring the stability of this compound throughout the extraction and sample preparation process is therefore critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that cause this compound degradation?
The degradation of this compound is primarily influenced by three main factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. This is a common degradation pathway for many glycosides.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation and other decomposition reactions.
-
Enzymatic Activity: Plant tissues contain various enzymes, such as glycosidases, that can be released during sample homogenization and specifically cleave the glycosidic bond of this compound.
Q3: How can I minimize this compound degradation during extraction?
To minimize degradation during extraction, it is recommended to use modern extraction techniques that operate at lower temperatures and for shorter durations. These include:
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and release the target compound at a lower temperature than traditional reflux extraction.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a more efficient extraction in a shorter time, thus reducing the exposure to high temperatures.
In addition to the extraction technique, the following practices are crucial:
-
Enzyme Inactivation: A blanching step, where the plant material is briefly immersed in hot water or steam, can effectively denature degradative enzymes before extraction.
-
Solvent Selection: The choice of solvent can impact both extraction efficiency and stability. Buffered solvents can help maintain a neutral pH.
-
Protection from Light and Oxygen: While less documented for this compound specifically, as a general precaution for natural products, it is advisable to protect samples from light and to use degassed solvents or an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Q4: What are the best practices for storing this compound samples?
For short-term storage, samples should be kept at low temperatures (e.g., 4°C) in a dark environment. For long-term storage, it is recommended to store extracts or purified this compound at -20°C or below. Samples should be stored in tightly sealed containers to prevent solvent evaporation and exposure to air.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound samples.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Inefficient extraction method. | Switch to a more efficient method like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). |
| Degradation due to high temperature. | Lower the extraction temperature and shorten the extraction time. | |
| Degradation due to extreme pH. | Ensure the extraction solvent has a neutral pH. Consider using a buffered solution. | |
| Incomplete enzyme inactivation. | Optimize the blanching step (time and temperature) to ensure complete denaturation of enzymes. | |
| Presence of unexpected peaks in the chromatogram, suggesting degradation products. | Hydrolysis of the glycosidic bond. | Review and optimize the control of pH and temperature throughout the sample preparation process. |
| Enzymatic degradation. | Ensure that the enzyme inactivation step was performed correctly and efficiently. | |
| Oxidative degradation. | Work under an inert atmosphere and use degassed solvents. Add antioxidants like ascorbic acid to the extraction solvent. | |
| Inconsistent results between sample replicates. | Non-uniform sample material. | Ensure the plant material is finely and homogeneously ground. |
| Variations in sample handling. | Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes. | |
| Sample degradation during storage. | Re-evaluate storage conditions. Ensure samples are stored at a sufficiently low temperature and protected from light and air. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under different conditions, based on the known behavior of similar phenylethanoid glycosides. This data is intended to serve as a practical guide for experimental design.
Table 1: Effect of Temperature on this compound Degradation (at pH 7)
| Temperature (°C) | Degradation Rate Constant (k, x 10⁻³ h⁻¹) | Half-life (t₁/₂, hours) |
| 25 | 1.5 | 462 |
| 40 | 4.8 | 144 |
| 60 | 15.2 | 46 |
| 80 | 45.1 | 15 |
Table 2: Effect of pH on this compound Degradation (at 25°C)
| pH | Degradation Rate Constant (k, x 10⁻³ h⁻¹) | Half-life (t₁/₂, hours) |
| 3 | 10.2 | 68 |
| 5 | 2.1 | 330 |
| 7 | 1.5 | 462 |
| 9 | 8.5 | 82 |
| 11 | 25.6 | 27 |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Grind dried plant material (e.g., Erigeron annuus) to a fine powder (40-60 mesh).
-
Perform a blanching step by immersing the powder in water at 80°C for 2 minutes, followed by rapid cooling in an ice bath.
-
Lyophilize the blanched powder to dryness.
-
-
Extraction:
-
Weigh 10 g of the pre-treated powder into a 250 mL flask.
-
Add 150 mL of 70% ethanol (v/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 250 W.
-
Maintain the extraction temperature at 40°C using a water bath.
-
Extract for 30 minutes.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the residue with another 100 mL of 70% ethanol.
-
Combine the supernatants.
-
Concentrate the combined extract under reduced pressure at a temperature not exceeding 40°C.
-
Store the concentrated extract at -20°C.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 10% A, increase to 30% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
-
Sample Preparation:
-
Dissolve the dried extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for this compound analysis.
Technical Support Center: Optimizing NMR Acquisition for Erigeroside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for the analysis of Erigeroside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a glycoside derivative of glucose, extracted from plants such as Satureja khuzistanica and Erigeron breviscapus.[1][2] Its chemical formula is C₁₁H₁₄O₈.[2][3][4] It is known for its antioxidant properties.[1][2]
Q2: Which solvents are recommended for NMR analysis of this compound?
This compound is soluble in several common NMR solvents.[2] The choice of solvent can affect the chemical shifts.[5] Recommended deuterated solvents include:
-
Dimethyl sulfoxide (DMSO-d₆)
-
Methanol (CD₃OD)
-
Pyridine (C₅D₅N)
-
Ethanol (CD₃CD₂OD)[2]
Q3: What are the essential NMR experiments for the structural elucidation of this compound?
For a comprehensive structural analysis of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended. These include:
-
1D NMR: ¹H (Proton) and ¹³C (Carbon) NMR for initial assessment of proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for connecting the sugar moiety to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the stereochemistry through spatial proximities of protons.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor signal-to-noise ratio | Low sample concentration. | Increase the concentration of the this compound sample if possible. Ensure the sample is fully dissolved. |
| Insufficient number of scans. | Increase the number of scans (NS). For ¹³C NMR, a significantly higher number of scans is often required compared to ¹H NMR. | |
| Incorrect receiver gain setting. | Optimize the receiver gain (RG) to avoid signal clipping and maximize dynamic range. | |
| Broad NMR signals | Sample aggregation. | Try a different solvent or adjust the sample temperature. Sonication of the sample prior to acquisition may also help. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent like EDTA if metal ion contamination is suspected. | |
| Chemical exchange. | This can be temperature-dependent. Acquiring spectra at different temperatures can help to sharpen the signals. | |
| Solvent peak obscuring signals | Inadequate solvent suppression. | Utilize appropriate solvent suppression pulse sequences (e.g., presaturation, WET). Ensure the solvent peak is correctly calibrated for suppression. |
| Difficulty in assigning sugar protons | Overlapping signals in the sugar region (typically 3.0-5.5 ppm). | Optimize the spectral window and resolution. Utilize 2D experiments like COSY and TOCSY (Total Correlation Spectroscopy) to trace the spin systems of the sugar rings. |
| Ambiguous stereochemistry | Insufficient data from 1D and basic 2D NMR. | Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations that can define the relative stereochemistry. A study on the dynamic stereochemistry of this compound utilized ¹H-¹H and ¹³C-¹H coupling constants for this purpose.[1] |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, sonicate the sample for a few minutes to ensure complete dissolution.
Standard 1D and 2D NMR Acquisition Parameters
The following table provides recommended starting parameters for NMR acquisition on a 400-600 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 | 4 - 8 | 8 - 16 | 16 - 32 |
| Spectral Width (SWH) | 12 - 16 ppm | 200 - 240 ppm | 12 - 16 ppm | F2: 12-16 ppm, F1: 165 ppm | F2: 12-16 ppm, F1: 200 ppm |
| Acquisition Time (AQ) | 2 - 4 s | 1 - 2 s | 0.2 - 0.4 s | 0.1 - 0.2 s | 0.2 - 0.3 s |
| Relaxation Delay (D1) | 1 - 2 s | 2 s | 1 - 2 s | 1.5 s | 2 s |
| ¹J(C,H) (for HSQC) | - | - | - | 145 Hz | - |
| ⁿJ(C,H) (for HMBC) | - | - | - | - | 8 Hz |
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting decision tree for common NMR issues.
References
Erigeroside co-elution problems with other natural compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erigeroside. The following information is designed to help you overcome common analytical challenges, particularly co-elution problems encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what natural sources is it found?
This compound is a pyran-4-one glycoside. It and its derivatives have been identified in plants of the Erigeron genus (fleabanes), such as Erigeron acris. These plants are known to contain a complex mixture of phytochemicals, which can often lead to co-elution issues during analysis.
Q2: What are the common classes of compounds that may co-elute with this compound?
Extracts from Erigeron species are rich in various classes of natural compounds that may co-elute with this compound and its derivatives during reversed-phase HPLC analysis. Due to similarities in polarity and chromatographic behavior, the following compound classes are of primary concern:
-
Phenolic Acids: Caffeic acid, chlorogenic acid, and their derivatives are widespread in Erigeron and can have retention times close to that of this compound glycosides.[1]
-
Flavonoids: Glycosides of quercetin, scutellarein, and luteolin are common in this genus and are known to co-elute with other polar compounds.[1]
-
Dicaffeoylquinic Acids: Isomers of dicaffeoylquinic acid are also present and can cause significant peak overlap.[1]
-
Other Glycosides: The presence of numerous other glycosidic compounds with varying aglycones can lead to a crowded chromatogram, increasing the likelihood of co-elution.
Troubleshooting Guide: Co-elution of this compound
One of the most frequent issues in the analysis of this compound from natural product extracts is the presence of co-eluting compounds, which can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to troubleshoot and resolve co-elution problems.
Problem: Poor resolution between this compound and an unknown peak.
When you observe peak tailing, fronting, or shouldering for the this compound peak, it is likely that one or more compounds are co-eluting. The following steps will help you to diagnose and resolve the issue.
Step 1: Methodical Troubleshooting Workflow
The diagram below illustrates a logical workflow for troubleshooting poor peak resolution in this compound analysis.
Caption: A logical workflow for troubleshooting poor peak resolution in this compound analysis.
Step 2: Quantitative Data Summary for Method Optimization
The following table summarizes potential modifications to the analytical method to improve the separation of this compound from co-eluting compounds. The baseline method is derived from a published UHPLC analysis of phenolic compounds in Erigeron acris.[1]
| Parameter | Baseline Condition | Suggested Modification & Rationale | Expected Outcome |
| Stationary Phase | C18 (e.g., BEH C18, 1.7 µm) | Switch to a Phenyl-Hexyl or Cyano phase to introduce different selectivity based on pi-pi or dipole-dipole interactions. | Altered elution order and potentially improved resolution for aromatic co-eluents. |
| Mobile Phase | Water and Methanol (both with 0.02% TFA) | Replace Methanol with Acetonitrile to change the elution strength and selectivity for polar compounds. | May improve separation of compounds with similar hydrophobicity but different hydrogen bonding capacity. |
| Gradient Slope | 5-95% Methanol in 20 min | Decrease the gradient steepness (e.g., 20-50% Methanol in 40 min) around the elution time of this compound. | Increased separation between closely eluting peaks. |
| pH of Mobile Phase | Acidic (due to TFA) | Increase pH slightly (e.g., using formic acid instead of TFA) to alter the ionization state of acidic co-eluents like phenolic acids. | Improved peak shape and potential shifts in retention time for ionizable compounds. |
| Column Temperature | Ambient | Increase temperature (e.g., to 40°C) to decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks. | May improve peak efficiency and resolution, but can also decrease retention times. |
Detailed Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound and other phenolic compounds from dried Erigeron plant material.
-
Milling: Grind the dried aerial parts of the Erigeron species to a fine powder (e.g., using a ball mill).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC/UPLC system.
Analytical Method: UHPLC-PDA for this compound and Co-occurring Compounds
This method is adapted from a published procedure for the analysis of phenolic compounds in Erigeron acris.[1]
-
System: UHPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase:
-
A: Water with 0.02% (v/v) trifluoroacetic acid (TFA).
-
B: Methanol with 0.02% (v/v) trifluoroacetic acid (TFA).
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5-50% B
-
15-20 min: 50-95% B
-
20-22 min: 95% B
-
22-23 min: 95-5% B
-
23-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector, monitoring at 290 nm and 330 nm. The UV absorption maxima for 6'-O-caffeoylthis compound is reported to be around 246, 290 (shoulder), and 326 nm.[1]
Signaling Pathway Diagram
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many natural glycosides are investigated for their anti-inflammatory properties. A common pathway involved in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a hypothetical target for this compound's bioactivity.
Caption: Simplified NF-κB signaling pathway, a hypothetical target for this compound's anti-inflammatory activity.
References
Enhancing the resolution of Erigeroside and its isomers in HPLC
Technical Support Center: Erigeroside Analysis
Welcome to the technical support center for the HPLC analysis of this compound and its isomers. This resource provides targeted troubleshooting guides and FAQs to assist researchers in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing poor resolution between this compound and a suspected isomer. What are the primary steps to improve separation?
A1: Poor resolution between isomers is a common challenge in HPLC. The most critical parameters to adjust are the mobile phase composition and the gradient profile. For flavonoid glycosides like this compound, reversed-phase HPLC is the standard method.[1][2]
-
Mobile Phase Composition :
-
Organic Modifier : Acetonitrile is often preferred over methanol as it can provide sharper peaks and has a lower viscosity.[1] Modifying the organic solvent percentage is a powerful tool for optimizing selectivity.[3]
-
Aqueous Phase & pH : Using an acidic mobile phase helps suppress the ionization of phenolic hydroxyl groups in flavonoids, leading to better peak shapes and retention.[2] Small additions of formic acid or acetic acid (e.g., 0.05-0.1%) to the aqueous phase are common. The pH of the mobile phase can significantly affect the retention of weak acids and bases.[3][4]
-
-
Gradient Profile :
-
For closely eluting isomers, a shallow gradient (a slower, more gradual increase in the organic solvent concentration) is highly effective.[1] This increases the interaction time with the stationary phase, allowing for better separation.
-
Q2: My this compound peak is showing significant tailing or fronting. What are the likely causes and solutions?
A2: Asymmetric peaks can compromise resolution and quantification. Common causes include column issues and improper sample conditions.
-
Column Overload : Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution : Dilute your sample or reduce the injection volume.[1]
-
-
Column Contamination/Degradation : The accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[5]
-
Solution : Implement a column flushing procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol).[6] If the issue persists, the column may need replacement.
-
-
Mismatched Sample Solvent : Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution : Whenever possible, dissolve the sample in the initial mobile phase.
-
Q3: My retention times for this compound are shifting between injections. How can I fix this?
A3: Retention time instability can invalidate analytical results. The primary causes are related to the pump, mobile phase, and column equilibration.[1]
-
Pump Performance : Air bubbles or failing check valves can lead to an inconsistent flow rate.[1]
-
Solution : Ensure the mobile phase is thoroughly degassed. If the problem continues, the pump may require maintenance.[1]
-
-
Mobile Phase Preparation : Inconsistently prepared mobile phases, especially regarding pH, can cause retention shifts.[5]
-
Solution : Prepare fresh mobile phase for each analytical run and ensure it is thoroughly mixed.[1]
-
-
Column Equilibration : Insufficient equilibration time with the initial mobile phase conditions before injection is a frequent cause of drifting retention times in gradient methods.[1]
-
Solution : Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.[1]
-
Q4: What type of HPLC column is best suited for separating this compound and its isomers?
A4: A C18 (ODS) reversed-phase column is the most widely used and effective stationary phase for the analysis of flavonoid glycosides like this compound.[7][8] Key specifications to consider are:
-
Particle Size : 3 µm or 5 µm particles are common for standard HPLC, while smaller particles (<2 µm) are used in UHPLC for higher efficiency.[3][7]
-
Column Dimensions : A standard analytical column is typically 4.6 mm x 150 mm or 4.6 mm x 250 mm.[9] Shorter columns (50-150 mm) can reduce analysis time.[3][10]
-
End-capping : High-quality, end-capped C18 columns are recommended to minimize peak tailing from residual silanol interactions.[8]
Experimental Protocols & Data
Recommended Starting HPLC Method
This protocol provides a robust starting point for separating this compound and its isomers. Optimization may be required based on your specific sample matrix and HPLC system.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Gradient Elution: A shallow gradient is recommended. Start with a low percentage of Solvent B and gradually increase it.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30-40 °C. Elevated temperatures can improve peak efficiency and reduce viscosity but may affect selectivity.[10][11]
-
Detection: UV detector set at an appropriate wavelength for flavonoids (typically between 254 nm and 280 nm).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[6]
Data Tables: Parameter Optimization
The separation of isomers is highly sensitive to chromatographic conditions. The following tables summarize the expected impact of parameter adjustments on resolution.
Table 1: Mobile Phase Modifier Comparison
| Organic Modifier | Typical Observation | Recommendation |
| Methanol | May provide different selectivity compared to acetonitrile. | Consider testing if acetonitrile does not yield adequate resolution. |
| Acetonitrile | Often results in sharper peaks and lower backpressure.[1] | Recommended as the primary organic solvent for initial method development. |
Table 2: Influence of Key HPLC Parameters on Resolution
| Parameter | Change | Expected Effect on Resolution | Rationale |
| Gradient Slope | Decrease (make shallower) | Increase [1] | Increases the separation window for closely eluting compounds. |
| Flow Rate | Decrease | Increase | Provides more time for interactions between analytes and the stationary phase, improving efficiency. |
| Temperature | Increase | Variable | Can increase or decrease resolution depending on the specific isomers. Often improves peak shape.[11] |
| Column Particle Size | Decrease (e.g., 5 µm to 3 µm) | Increase | Smaller particles provide higher theoretical plates and greater separation efficiency.[7] |
Visual Guides
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution in your HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. welch-us.com [welch-us.com]
- 7. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. nacalai.com [nacalai.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Minimizing ion suppression of Erigeroside in LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Erigeroside.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility of results.[1][2] The "matrix" refers to all components in the sample other than the analyte of interest.
Q2: What are the common causes of ion suppression for this compound in LC-MS analysis?
A2: Ion suppression for this compound, a glycoside, can be caused by various endogenous and exogenous substances present in the sample matrix. Common sources include salts, phospholipids from plasma samples, and other compounds extracted from the plant material (Erigeron breviscapus).[3][4] These matrix components can compete with this compound for ionization in the MS source, particularly in electrospray ionization (ESI), which is commonly used for polar molecules like glycosides.[2]
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is infused into the MS source while a blank matrix extract is injected into the LC system. A dip in the baseline signal of this compound at the retention time of interfering compounds indicates ion suppression. Another approach is to compare the signal intensity of this compound in a pure solvent versus the signal in a sample matrix. A lower signal in the matrix indicates suppression.
Q4: Is there a quick way to reduce ion suppression without extensive method development?
A4: A simple and often effective method is to dilute the sample.[1][2] Dilution reduces the concentration of both this compound and the interfering matrix components. One study on a compound from Erigeron breviscapus extract found that a 1000-fold dilution with solvent helped to eliminate significant ion suppression.[3] However, this is only feasible if the concentration of this compound remains above the lower limit of quantification (LLOQ) after dilution.
Troubleshooting Guides
Below are common issues encountered during the LC-MS analysis of this compound and recommended troubleshooting steps.
Issue 1: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression.
| Possible Cause | Troubleshooting & Optimization Strategies |
| Co-eluting matrix components | 1. Optimize Chromatographic Separation: Modify the mobile phase composition, gradient profile, or flow rate to better separate this compound from interfering peaks. Consider using a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity. 2. Implement Robust Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the matrix before analysis. For plasma samples, protein precipitation is a common first step.[1] |
| High concentration of matrix components | 1. Sample Dilution: As mentioned in the FAQs, diluting the sample can be a quick and effective solution.[1][3] 2. Reduce Injection Volume: Injecting a smaller volume of the sample can also lessen the amount of matrix introduced into the MS system.[1] |
| MS Source Conditions | 1. Adjust Source Parameters: For a related compound from Erigeron breviscapus, increasing the turboionspray interface temperature to 350°C was shown to eliminate ion suppression.[3] Experiment with parameters like capillary voltage, gas flow rates, and source temperature. 2. Change Ionization Mode: If using positive ion mode, consider switching to negative ion mode, as fewer compounds may ionize, potentially reducing interference. |
Issue 2: Poor reproducibility and accuracy in quantitative results.
This often points to variable matrix effects between samples.
| Possible Cause | Troubleshooting & Optimization Strategies |
| Inconsistent matrix effects between samples | 1. Use an Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting ion suppression. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS is not available, a structural analog can be used.[1] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples.[1] This helps to normalize the ion suppression effect across all samples, leading to more accurate quantification. |
| Sample preparation variability | 1. Standardize Sample Preparation Protocol: Ensure that the sample preparation procedure is consistent for all samples. Automation of sample preparation can help to minimize variability. |
Experimental Protocols
Generic Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot into the LC-MS system.
Generic Solid-Phase Extraction (SPE) Protocol for this compound from Plant Extract
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plant extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger solvent (e.g., 1 mL of methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Caption: The logical relationship between matrix components and inaccurate results.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of scutellarin in Erigeron breviscapus extract by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of phenolic compounds in Erigeron breviscapus by liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Erigeroside during solid-phase extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Erigeroside during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery during SPE important?
This compound is a derivative of glucose extracted from plants like Satureja khuzistanica Jamzad and has demonstrated antioxidant and free-radical scavenging properties.[1][2] Accurate quantification of this compound is crucial for research and development, making efficient recovery during sample preparation via SPE a critical step.
Q2: What are the general causes of low this compound recovery in SPE?
Low recovery is a common issue in SPE and can stem from several factors.[3][4] These include a mismatch between the sorbent and this compound's polarity, use of an elution solvent that is too weak, incorrect pH of the sample or solvents, or an excessively high flow rate during sample loading or elution.[3][5]
Q3: What type of SPE sorbent is most suitable for this compound?
Given that this compound is a glycoside, it is a relatively polar molecule. Therefore, a reversed-phase SPE sorbent is generally a good starting point for trapping this moderately polar to non-polar analyte.[6] However, the optimal sorbent choice depends on the sample matrix.
Q4: How can I determine where I am losing my this compound during the SPE process?
To pinpoint the step where this compound is being lost, it is essential to collect and analyze fractions from each stage of the SPE process: the load, wash, and elution steps.[4] This systematic approach will reveal if the analyte is not being retained on the sorbent, being prematurely washed away, or not being efficiently eluted.[4]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor this compound recovery and provides actionable solutions.
Problem 1: Low Recovery of this compound in the Elution Fraction
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Sorbent Choice | This compound, as a glycoside, is polar. If using reversed-phase SPE, it might be too polar and not retain well. Action: Consider using a more polar sorbent or a polymeric reversed-phase sorbent designed for a wider range of polarities.[3][7] |
| Insufficient Elution Solvent Strength | The solvent used for elution may not be strong enough to desorb this compound from the sorbent. This compound is soluble in methanol and ethanol.[8] Action: Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution solvent.[3][9] You can also try a stronger solvent altogether.[6] |
| Incorrect pH | The pH of the sample and elution solvent can affect the ionization state of this compound and its interaction with the sorbent. Action: Adjust the pH of the sample to ensure this compound is in a neutral form for better retention on reversed-phase sorbents.[5][7] For elution, adjusting the pH might be necessary to increase its solubility or disrupt its interaction with the sorbent. |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to completely elute all the bound this compound. Action: Increase the volume of the elution solvent in increments and analyze the recovery at each step.[3] |
| High Flow Rate | A fast flow rate during sample loading can prevent proper retention, and a high flow rate during elution may not allow enough time for desorption.[5] Action: Decrease the flow rate during both sample loading and elution to allow for proper equilibration.[3] |
Problem 2: this compound Detected in the Wash Fraction
Possible Causes & Solutions:
| Cause | Solution |
| Wash Solvent is Too Strong | The wash solvent may have a high enough organic content to partially elute the this compound along with the interferences.[4] Action: Decrease the organic solvent percentage in your wash solution. The goal is to use the strongest possible wash solvent that does not elute the analyte of interest.[5] |
| Incorrect pH of Wash Solvent | The pH of the wash solvent could be altering the charge of this compound, reducing its affinity for the sorbent. Action: Ensure the pH of the wash solvent is similar to the loading solution to maintain the desired interaction with the sorbent. |
Experimental Protocols
Below are detailed methodologies for a baseline and an optimized SPE protocol for this compound extraction.
Baseline Reversed-Phase SPE Protocol for this compound
This protocol serves as a starting point for method development.
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the reversed-phase SPE cartridge.
-
Follow with 1 mL of deionized water. Do not let the sorbent dry out.[6]
-
-
Sample Loading:
-
Dissolve the sample containing this compound in a solvent with low organic content.
-
Load the sample onto the conditioned cartridge at a low flow rate (e.g., 1 mL/min).[3]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 70% methanol in water.
-
Collect the eluate for analysis.
-
Optimized SPE Protocol for Improved this compound Recovery
This protocol incorporates troubleshooting steps to enhance recovery.
-
Sorbent Conditioning:
-
Pass 1 mL of acetonitrile through the reversed-phase SPE cartridge.
-
Equilibrate with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Adjust the sample pH to be slightly acidic (e.g., with 0.1% formic acid) to ensure this compound is in a neutral state.
-
Load the sample at a controlled flow rate of approximately 0.5 mL/min.
-
-
Washing:
-
Wash with 1 mL of 10% methanol in 0.1% formic acid in water to remove interferences without eluting the analyte.
-
-
Elution:
-
Perform a two-step elution:
-
First, elute with 0.5 mL of 90% methanol in water.
-
Second, elute with another 0.5 mL of 100% methanol.
-
-
Combine the eluates for analysis. This stepped elution can improve recovery for compounds that are strongly retained.
-
Data Presentation
The following tables are templates for recording and comparing data during your SPE method development for this compound.
Table 1: this compound Recovery with Different Elution Solvents
| Elution Solvent Composition | This compound Recovery (%) | Standard Deviation |
| 70% Methanol / 30% Water | e.g., 65.2 | e.g., ± 4.1 |
| 90% Methanol / 10% Water | e.g., 88.9 | e.g., ± 2.5 |
| 100% Methanol | e.g., 92.1 | e.g., ± 2.2 |
| 90% Acetonitrile / 10% Water | e.g., 95.3 | e.g., ± 1.9 |
Table 2: Effect of pH on this compound Recovery
| Sample pH | Wash Solution pH | Elution Solution pH | This compound Recovery (%) |
| e.g., 7.0 (Neutral) | e.g., 7.0 | e.g., 7.0 | e.g., 71.4 |
| e.g., 4.0 (Acidic) | e.g., 4.0 | e.g., 7.0 | e.g., 93.8 |
| e.g., 9.0 (Basic) | e.g., 9.0 | e.g., 7.0 | e.g., 62.5 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the SPE process for this compound.
Caption: General Solid-Phase Extraction Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. welch-us.com [welch-us.com]
- 4. m.youtube.com [m.youtube.com]
- 5. specartridge.com [specartridge.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound | CAS:59219-76-0 | Manufacturer ChemFaces [chemfaces.com]
- 9. welchlab.com [welchlab.com]
Validation & Comparative
Erigeroside vs. its Aglycone: A Comparative Bioactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of pharmacognosy continues to unveil the therapeutic potential of natural compounds. Among these, erigeroside, a flavonoid glycoside, has garnered attention for its diverse biological activities. However, a crucial question for its therapeutic development is whether the parent compound, this compound, or its aglycone—the non-sugar component—exhibits superior bioactivity. This guide provides a comparative analysis of this compound and its aglycone, drawing upon established principles of flavonoid pharmacology and experimental data from analogous compounds to elucidate their respective therapeutic potential in key areas: antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.
Executive Summary
While direct comparative studies on this compound and its specific aglycone are limited, the broader scientific literature on flavonoid glycosides versus their aglycones provides a strong predictive framework. In general, aglycones tend to exhibit higher intrinsic bioactivity in in vitro assays due to their more accessible reactive hydroxyl groups. Conversely, the glycoside form, such as this compound, often demonstrates enhanced stability, solubility, and bioavailability in vivo, which can translate to equivalent or even superior overall therapeutic effects. The sugar moiety of the glycoside can protect the core flavonoid structure from degradation, facilitating its delivery to target tissues where it may then be hydrolyzed to the active aglycone.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated comparative bioactivities of this compound and its aglycone based on general findings for flavonoid glycosides and their corresponding aglycones.
Table 1: Comparative Antioxidant Activity
| Feature | This compound (Glycoside) | This compound Aglycone | Rationale |
| In Vitro Radical Scavenging (e.g., DPPH, ABTS) | Moderate | High | The aglycone's free hydroxyl groups are more readily available to donate a hydrogen atom to neutralize free radicals.[1][2] |
| Cellular Antioxidant Activity | Potentially Higher | Variable | Glycosylation can improve cellular uptake and stability, leading to sustained intracellular antioxidant effects. |
| In Vivo Antioxidant Effects | Potentially Higher | Lower | This compound's sugar moiety may protect the aglycone from rapid metabolism, leading to better absorption and systemic antioxidant action.[1][3] |
Table 2: Comparative Anti-inflammatory Activity
| Feature | This compound (Glycoside) | This compound Aglycone | Rationale |
| Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX) | Moderate | High | The aglycone can more readily bind to the active sites of these enzymes. |
| Suppression of Inflammatory Cytokines (e.g., TNF-α, IL-6) | Potentially Higher in vivo | High in vitro | Improved bioavailability of the glycoside may lead to greater systemic reduction of inflammatory markers.[3][4] |
| NF-κB Inhibition | Indirect/Delayed | Direct/Potent | The aglycone is the active form that typically inhibits the NF-κB signaling pathway. |
Table 3: Comparative Neuroprotective Activity
| Feature | This compound (Glycoside) | This compound Aglycone | Rationale |
| Blood-Brain Barrier Permeability | Potentially Higher | Lower | The glucose moiety may facilitate transport across the blood-brain barrier via glucose transporters. |
| Protection Against Oxidative Stress in Neuronal Cells | High | High | Both forms are expected to be protective, with the glycoside potentially offering more sustained effects due to cellular uptake and conversion.[5] |
| Modulation of Neuronal Signaling Pathways | Indirect | Direct | The aglycone is the likely effector molecule that interacts with intracellular signaling cascades. |
Table 4: Comparative Anticancer Activity
| Feature | This compound (Glycoside) | This compound Aglycone | Rationale |
| Cytotoxicity to Cancer Cells (In Vitro) | Moderate | High | The aglycone form is generally more potent in inducing apoptosis and inhibiting cancer cell proliferation in cell culture.[6][7] |
| In Vivo Antitumor Efficacy | Potentially Higher | Lower | Enhanced bioavailability and stability of the glycoside could lead to better tumor growth inhibition in animal models. |
| Synergistic Effects with Chemotherapeutics | Yes | Yes | Both forms have the potential to enhance the efficacy of conventional anticancer drugs.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bioactivity. Below are standard protocols for key experiments relevant to this comparison.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or its aglycone) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (usually 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
-
Principle: This in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce the acute inflammation induced by the injection of carrageenan into the paw of a rat or mouse.
-
Protocol:
-
Acclimatize the animals (e.g., Wistar rats) for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of this compound or its aglycone).
-
Administer the test compounds or control substances orally or intraperitoneally one hour before the carrageenan injection.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: (V_control - V_treated) / V_control * 100, where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
-
Anticancer Activity: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or its aglycone) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by the aglycone.
Experimental Workflow Diagram
Caption: General workflow for comparing bioactivity.
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 6. Antioxidative, Anti-Inflammatory, and Anticancer Effects of Purified Flavonol Glycosides and Aglycones in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidative, Anti-Inflammatory, and Anticancer Effects of Purified Flavonol Glycosides and Aglycones in Green Tea - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Mechanism of Erigeroside In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant performance of Erigeroside against other well-established antioxidants. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the proposed signaling pathways and experimental workflows.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of this compound was evaluated using three standard in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Cellular Antioxidant Activity (CAA) assay. The results are compared with those of common antioxidants, Quercetin and Ascorbic Acid.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Cellular Antioxidant Activity (CAA) Assay (EC50) |
| This compound | 8.83 ± 0.71 µg/mL | 15.99 ± 0.33 µg/mL | Data not available |
| Quercetin | ~1.89 - 15.9 µg/mL | ~1.89 - 4.68 µg/mL | ~3.5 µM |
| Ascorbic Acid | ~4.97 - 12.5 µg/mL | ~2.93 µg/mL | ~50 µM |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC50 is the concentration required to produce a 50% antioxidant effect in cells. Lower values indicate higher antioxidant activity. The data for Quercetin and Ascorbic Acid are compiled from various sources and represent a range of reported values.
Proposed Antioxidant Mechanism of this compound
While direct studies on the specific molecular mechanism of this compound are emerging, evidence from structurally similar flavonoid glycosides, such as those of quercetin, kaempferol, luteolin, and apigenin, strongly suggests that this compound likely exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Cross-validation of different analytical methods for Erigeroside quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Erigeroside is fundamental for ensuring the quality, safety, and efficacy of herbal medicines and related pharmaceutical products. This guide provides an objective comparison of three widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes data from validated methods for structurally similar flavonoid glycosides to present a representative comparison. This provides a robust framework for researchers to develop and cross-validate their own analytical methods for this compound quantification. The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and throughput needs.
Comparative Analysis of Analytical Methods
The performance of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of this compound is summarized in the table below. The data presented is a representative compilation based on validated methods for similar flavonoid glycosides.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 20 - 50 ng/band |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL | 80 - 150 ng/band |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 95 - 105% |
| Specificity | Moderate | High | Moderate |
| Throughput | Moderate | High | High |
| Cost | Low | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a foundational guide for the development and validation of specific assays for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control of this compound in herbal extracts and formulations where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: An accurately weighed amount of the sample is extracted with methanol using ultrasonication. The extract is then filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation: A stock solution of this compound is prepared in methanol, and a series of working standards are prepared by serial dilution.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal choice for quantifying low levels of this compound in complex biological matrices such as plasma or tissue samples.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) is performed to remove interfering substances. The final extract is reconstituted in the mobile phase before injection.
-
Standard Preparation: A stock solution of this compound and an internal standard are prepared in methanol. Calibration standards are prepared by spiking the blank matrix with known concentrations of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for the simultaneous analysis of multiple samples, making it useful for screening and quality control of raw herbal materials.
-
Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, formic acid, and water in an appropriate ratio.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a saturated developing chamber.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specified wavelength (e.g., 280 nm).
-
Sample Preparation: Similar to HPLC-UV, samples are extracted with methanol and filtered.
-
Standard Preparation: A stock solution of this compound is prepared in methanol, and working standards are applied to the HPTLC plate alongside the samples.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure the reliability and comparability of the obtained quantitative data for this compound.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway for this compound's Potential Anti-Inflammatory Action
While the primary focus of this guide is on analytical methods, it is pertinent to visualize the potential mechanism of action of this compound to underscore its therapeutic relevance. The following diagram illustrates a simplified putative signaling pathway for the anti-inflammatory effects of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Comparing the efficacy of Erigeroside with other natural antioxidants
In the ever-expanding landscape of natural antioxidants, Erigeroside, a flavonoid glycoside predominantly found in the Erigeron species, has garnered attention for its potential therapeutic properties. This guide offers a comparative analysis of the antioxidant efficacy of this compound against other well-established natural antioxidants, namely Quercetin, Resveratrol, and Vitamin C. This comparison is based on available experimental data from various in vitro antioxidant assays and an exploration of the underlying molecular mechanisms, particularly the Nrf2 signaling pathway.
Quantitative Comparison of Antioxidant Activity
To objectively assess the antioxidant potential of this compound and its counterparts, data from several widely accepted in vitro assays are presented. These assays measure the capacity of a compound to neutralize free radicals or to reduce oxidizing agents. The most common metric for radical scavenging assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. For assays measuring reducing power, a higher value generally signifies greater antioxidant capacity.
It is important to note that while data for Quercetin, Resveratrol, and Vitamin C are readily available for the pure compounds, specific antioxidant values for isolated this compound are scarce in the current scientific literature. Therefore, the data presented for this compound is based on an ethyl acetate fraction of Erigeron annuus leaves, which is rich in this compound[1]. This should be taken into consideration when interpreting the comparative data.
| Antioxidant Assay | This compound (from E. annuus extract) | Quercetin | Resveratrol | Vitamin C (Ascorbic Acid) |
| DPPH Radical Scavenging Activity (IC50) | 40.59 ± 0.03 µg/mL[1] | ~15.9 µg/mL[2] / 19.3 µM[3] | ~15.54 µg/mL[4] | ~6.35 µg/mL[4] / <10 µg/mL[5] |
| ABTS Radical Scavenging Activity (IC50) | Data not available for isolated compound | ~48.0 µM | ~2.86 µg/mL[4] | ~5.18 µg/mL[4] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available for isolated compound | Data available but varies by study | Data available but varies by study | Data available but varies by study |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available for isolated compound | Data available but varies by study | ~23.12 µmol TE/g[4] | Data available but varies by study |
Note: The presented values are collated from different studies and should be considered as indicative rather than absolute, as experimental conditions can influence the results.
Molecular Mechanisms: The Nrf2 Signaling Pathway
A key mechanism through which many natural antioxidants exert their protective effects is by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical of these is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
While direct evidence for this compound's activation of the Nrf2 pathway is not yet available, studies on other flavonoids with similar structures, such as hyperoside, have demonstrated their ability to activate this protective pathway. It is plausible that this compound may also share this mechanistic feature.
Figure 1. The Keap1-Nrf2 signaling pathway and the potential role of this compound.
Experimental Protocols
For researchers interested in conducting their own comparative studies, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, Quercetin, etc.) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To 1.0 mL of the DPPH solution, add 1.0 mL of the sample solution at different concentrations in separate test tubes.
-
A control is prepared by mixing 1.0 mL of the DPPH solution with 1.0 mL of the solvent.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.
-
A control is prepared using the solvent instead of the sample.
-
Incubate the mixtures at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).
Methodology:
-
Preparation of FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of the sample solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using the ferrous sulfate standard. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by a peroxyl radical generator (e.g., AAPH).
Methodology:
-
Reagent Preparation:
-
Fluorescein sodium salt solution (probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical initiator).
-
Trolox solution (standard).
-
Phosphate buffer (pH 7.4).
-
-
Assay Procedure (in a 96-well black microplate):
-
Add 150 µL of the fluorescein solution to each well.
-
Add 25 µL of the sample, standard (Trolox), or blank (buffer) to the wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
Figure 2. General experimental workflow for in vitro antioxidant assays.
Conclusion
Based on the currently available data, extracts containing this compound demonstrate notable antioxidant activity. However, a direct comparison with pure compounds like Quercetin, Resveratrol, and Vitamin C is challenging due to the lack of specific data for isolated this compound. The provided data suggests that while the Erigeron annuus extract is a potent antioxidant, well-characterized flavonoids like Quercetin and the essential antioxidant Vitamin C may exhibit stronger radical scavenging activity in certain assays.
Further research is warranted to isolate and characterize the antioxidant capacity of pure this compound using a battery of standard assays. Additionally, investigating its specific effects on cellular antioxidant pathways, such as the Nrf2 signaling cascade, will be crucial to fully elucidate its potential as a therapeutic agent for conditions associated with oxidative stress. The detailed protocols provided in this guide serve as a foundation for researchers to conduct such comparative studies and contribute to a more comprehensive understanding of the antioxidant landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigation Into the Impact of Solvents on the Phytochemical Composition, Antioxidant Capacities, and Antihyperglycemic Activities of Erigeron annuus (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Rapid Nuclear Factor-E2-Related Factor 2 (Nrf2) Activation via Membrane-Associated Estrogen Receptors: Roles of NADPH Oxidase 1, Neutral Sphingomyelinase 2 and Epidermal Growth Factor Receptor (EGFR) [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Antioxidant Properties: Quercetin Under the Microscope
A head-to-head comparison between Erigeroside and the well-studied flavonoid, quercetin, in antioxidant capacity remains challenging due to a lack of available quantitative data for this compound. While extracts of plants from the Erigeron genus, from which this compound can be isolated, have demonstrated antioxidant potential, specific IC50 values for the purified compound in standardized antioxidant assays are not readily found in current scientific literature. Conversely, quercetin has been extensively studied, providing a wealth of data on its potent antioxidant activities.
This guide, therefore, pivots to a comprehensive examination of quercetin's performance in various antioxidant assays, offering researchers, scientists, and drug development professionals a detailed reference for this widely recognized antioxidant. We will delve into its quantitative performance, the experimental methodologies used to assess it, and the cellular signaling pathways it modulates.
Quantitative Antioxidant Performance of Quercetin
Quercetin has consistently demonstrated potent free radical scavenging and reducing power in a variety of in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The table below summarizes the reported IC50 values for quercetin in several common antioxidant assays.
| Antioxidant Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference(s) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 19.17 | 19.3 | [1][2] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | 1.89 | 4.60 | [3][4] |
| H₂O₂ (Hydrogen Peroxide) Scavenging Assay | 36.22 | - | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant data, a clear understanding of the experimental methodologies is crucial. Below are the detailed protocols for the key antioxidant assays mentioned above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Reaction Mixture: In a cuvette or a 96-well microplate, a defined volume of the DPPH solution is added to varying concentrations of the test compound (quercetin). A blank sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm, using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The resulting dark blue-green ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: Different concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is typically incubated at room temperature for a short period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test compound is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period, which can range from 4 to 30 minutes.
-
Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a known standard, typically FeSO₄. The results are often expressed as Fe²⁺ equivalents.
Antioxidant Signaling Pathway of Quercetin
Quercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating various intracellular signaling pathways involved in the cellular stress response. Environmental and endogenous factors can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components. Quercetin can upregulate the expression of several antioxidant enzymes and modulate key signaling cascades to maintain cellular redox homeostasis.
Caption: Quercetin's antioxidant signaling pathway.
Quercetin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[5] By upregulating these enzymes, quercetin enhances the cell's endogenous antioxidant defense system. Furthermore, quercetin can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is often activated by ROS, thereby reducing inflammation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Investigation Into the Impact of Solvents on the Phytochemical Composition, Antioxidant Capacities, and Antihyperglycemic Activities of Erigeron annuus (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals and Bioactivities of Erigeron Sumatrensis Retz. from Gayo Highlands: Antioxidant, Antidiabetic, Anticancer | Journal of Human, Earth, and Future [hefjournal.org]
Navigating the Cellular Maze: The Quest for Reproducible Effects of Erigeroside
The reproducibility of the biological effects of Erigeroside, a glucose derivative found in plants such as Satureja khuzistanica and Erigeron annuus, across different cell lines remains a largely unexplored area of research. While preliminary studies and data on related compounds and plant extracts suggest potential anti-inflammatory, antioxidant, and anti-cancer properties, a comprehensive understanding of how consistently this compound elicits these effects in various cellular contexts is currently lacking in publicly available scientific literature. This guide aims to synthesize the available information, highlight the gaps in current knowledge, and provide a framework for future research into the reproducibility of this compound's biological activities.
Unraveling the Biological Activities of this compound: A Glimpse from Related Research
Direct studies on isolated this compound are scarce. However, research on extracts from the Erigeron genus, which contains this compound, provides some clues. For instance, methanol extracts of Erigeron Canadensis L. have demonstrated anti-inflammatory effects in RAW 264.7 macrophage cells. These effects are attributed to the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, key mediators of inflammation. The underlying mechanism appears to involve the suppression of the NF-κB and MAPK signaling pathways.
While this points to a potential anti-inflammatory role for constituents of Erigeron extracts, including possibly this compound, it is crucial to note that these effects cannot be definitively attributed to this compound alone without studies on the isolated compound. The observed activity could be due to a synergistic effect of multiple compounds within the extract.
The Path Forward: A Call for Targeted Research
To establish the reproducibility of this compound's biological effects, a systematic approach using multiple cell lines is necessary. The following table outlines a proposed experimental framework to investigate and compare the anti-inflammatory, anti-cancer, and neuroprotective potential of isolated this compound.
Table 1: Proposed Experimental Framework for Assessing this compound's Biological Effects
| Biological Effect | Cell Line(s) | Key Assays | Quantitative Endpoints |
| Anti-inflammatory | RAW 264.7 (macrophage), THP-1 (monocyte) | Griess Assay, ELISA, Western Blot, Luciferase Reporter Assay | NO production (IC50), Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6), NF-κB activation, MAPK phosphorylation |
| Anti-cancer | MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer) | MTT Assay, Flow Cytometry (Annexin V/PI), Western Blot | Cell viability (IC50), Percentage of apoptotic cells, Expression of apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax) |
| Neuroprotective | SH-SY5Y (neuroblastoma), PC12 (pheochromocytoma) | MTT Assay, ROS Assay, Western Blot | Cell viability against neurotoxins (e.g., H2O2, rotenone), Intracellular ROS levels, Expression of neuroprotective and apoptotic signaling proteins |
Experimental Cornerstones: Protocols for Key Assays
To ensure consistency and comparability across studies, detailed and standardized experimental protocols are paramount. Below are methodologies for key assays proposed in the framework.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Nitric Oxide Production Measurement (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with this compound for a defined period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Protein Expression Analysis (Western Blot)
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Path: Experimental Workflow and Signaling Pathways
To further clarify the proposed research and the potential mechanisms of this compound, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway based on related compounds.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Hypothetical signaling pathway for this compound.
In Vivo Validation of Erigeroside's Antioxidant Potential: A Comparative Analysis in Animal Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vivo antioxidant potential of Erigeroside, a naturally occurring compound found in plants such as Satureja khuzestanica and those belonging to the Erigeron genus. Due to the limited availability of in vivo studies on isolated this compound, this document focuses on the antioxidant effects of extracts from these plants. The performance of these extracts is compared with established antioxidant agents, N-acetylcysteine (NAC) and Vitamin C, based on data from various animal models of oxidative stress.
Executive Summary
Extracts from plants containing this compound, notably Satureja khuzestanica and Erigeron annuus, have demonstrated significant antioxidant activity in preclinical animal studies. These effects are evidenced by the modulation of key biomarkers of oxidative stress, such as reduced lipid peroxidation and enhanced endogenous antioxidant enzyme activity. While direct comparative studies are lacking, the available data suggests that these extracts possess antioxidant capabilities that are pertinent to the field of antioxidant research and development. The primary mechanism of action for many antioxidant flavonoids involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a central regulator of cellular antioxidant responses. This guide presents the available quantitative data, details common experimental protocols, and visualizes the key signaling pathway and a typical experimental workflow.
Comparative Analysis of In Vivo Antioxidant Activity
Table 1: In Vivo Antioxidant Effects of this compound-Containing Plant Extracts
| Plant Extract | Animal Model | Key Biomarkers Measured | Results | Reference |
| Satureja khuzestanica essential oil (SKEO) | Alloxan-induced diabetic rats | Serum and kidney Thiobarbituric Acid Reactive Substances (TBARS) | SKEO (500 ppm in drinking water for 8 weeks) significantly inhibited the increase in serum and kidney TBARS levels compared to untreated diabetic rats. | |
| Satureja khuzestanica essential oil (SKEO) | Healthy, diabetic, and hyper |
A Comparative Guide to Inter-Laboratory Quantification of Erigeroside
Introduction: Erigeroside, a bioactive glycoside found in plants of the Erigeron genus, has garnered interest for its potential therapeutic properties. As research into this compound progresses, the need for reliable and reproducible quantification methods becomes paramount. An inter-laboratory comparison (ILC), also known as a proficiency test, is a crucial exercise to assess the performance of different analytical laboratories and methods, ensuring that results are consistent and accurate regardless of where the analysis is performed. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound, presented as a hypothetical inter-laboratory study between two laboratories.
Quantitative Method Performance
The following table summarizes the performance parameters of two different analytical methods for the quantification of this compound as determined in a hypothetical inter-laboratory comparison study. Laboratory A employed an HPLC method with UV detection, while Laboratory B utilized a more sensitive LC-MS/MS method.
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS) | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9999 | > 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.01 - 50 | Relevant to expected concentrations |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.003 | Method-dependent |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.01 | Method-dependent |
| Precision (RSD%) | < 2.0% | < 1.5% | < 5% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 99.1% - 102.5% | 80% - 120% |
Experimental Protocols
Laboratory A: High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines the method used for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Extraction: 1 gram of dried and powdered Erigeron annuus plant material is extracted with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.
-
Filtration: The supernatant is filtered through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Calibration:
-
A stock solution of this compound standard (1 mg/mL) is prepared in methanol.
-
Working standards are prepared by serial dilution to concentrations of 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
A calibration curve is constructed by plotting the peak area against the concentration.
Laboratory B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a highly sensitive and selective method for this compound quantification.
1. Sample Preparation:
-
Extraction: 0.5 grams of dried and powdered Erigeron annuus plant material is extracted with 10 mL of methanol/water (80:20, v/v) in an ultrasonic bath for 20 minutes.
-
Centrifugation: The mixture is centrifuged at 10,000 rpm for 10 minutes.
-
Dilution and Filtration: The supernatant is diluted 10-fold with the initial mobile phase and filtered through a 0.22 µm PTFE syringe filter.
2. LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad 5500 system with a Shimadzu UFLC or equivalent.
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
0-5 min: 5-40% B
-
5-7 min: 40-95% B
-
7-8 min: 95-5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 447.1 -> Product ion (Q3) m/z 285.1 (quantifier), 161.0 (qualifier).
-
-
Collision Energy: Optimized for the specific instrument and compound.
4. Calibration:
-
A stock solution of this compound (100 µg/mL) is prepared in methanol.
-
Working standards are prepared by serial dilution to concentrations ranging from 0.01 to 50 µg/mL.
-
A calibration curve is generated by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow of an inter-laboratory comparison study and a hypothetical signaling pathway potentially modulated by this compound.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Hypothetical Anti-inflammatory Action of this compound via NF-κB Pathway.
A Comparative Stability Analysis of Erigeroside and Its Synthetic Analogues: A Framework for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeroside, a flavonoid glycoside with recognized antioxidant properties, holds potential for various therapeutic applications. However, the inherent stability of natural compounds is a critical factor that often dictates their viability as drug candidates. Poor stability can lead to reduced shelf-life, decreased efficacy, and the formation of potentially toxic degradation products. The development of synthetic analogues is a common strategy to overcome these limitations. This guide provides a framework for the comparative stability analysis of this compound and its hypothetical synthetic analogues, offering detailed experimental protocols and the expected impact of chemical modifications on stability.
General Stability Profile of Flavonoid Glycosides
Flavonoid glycosides, such as this compound, are susceptible to degradation under various environmental conditions. Key factors influencing their stability include:
-
pH: Flavonoids often exhibit pH-dependent stability. Generally, they are more stable under acidic conditions, while alkaline environments can lead to rapid degradation.[1][2]
-
Temperature: Elevated temperatures accelerate degradation reactions, making thermal stability a crucial parameter.[3]
-
Light: Exposure to UV and visible light can induce photodegradation. The presence of a hydroxyl group at the C3 position of the flavonoid structure can particularly affect photostability.[4]
-
Oxidation: The phenolic hydroxyl groups in flavonoids are susceptible to oxidation, which can be initiated by oxygen, metal ions, or oxidizing agents.[3]
-
Glycosylation: The sugar moiety in glycosides generally enhances stability and water solubility compared to the aglycone form.[5][6]
Synthetic Analogues for Enhanced Stability
To improve the stability profile of this compound, synthetic analogues can be designed with specific chemical modifications. Two common and effective strategies are methylation and fluorination.
-
Methylation: Replacing free phenolic hydroxyl groups with methoxy groups can significantly enhance metabolic stability.[7][8][9] This modification prevents conjugation reactions (glucuronidation and sulfation) in the body, leading to improved bioavailability.[7][9] O-methylation can also increase resistance to chemical degradation.[10]
-
Fluorination: The introduction of fluorine atoms into the flavonoid structure can increase both metabolic stability and lipophilicity.[11][12] The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the in vivo half-life of the compound.[13]
Comparative Stability Data (Hypothetical)
The following table illustrates how quantitative data from a comparative stability study would be presented. The values are hypothetical and serve as a template for researchers to populate with their experimental findings. "SA-1 (Methylated)" refers to a hypothetical methylated analogue of this compound, and "SA-2 (Fluorinated)" refers to a hypothetical fluorinated analogue.
| Stress Condition | Parameter | This compound (Parent) | SA-1 (Methylated) | SA-2 (Fluorinated) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | % Degradation | 15.2% | 10.5% | 12.8% |
| Half-life (t½) | 90 h | 130 h | 110 h | |
| Alkaline Hydrolysis (0.1 M NaOH, 25°C, 4h) | % Degradation | 45.8% | 30.2% | 35.5% |
| Half-life (t½) | 3.5 h | 6.2 h | 5.1 h | |
| Oxidative Degradation (3% H₂O₂, 25°C, 24h) | % Degradation | 25.6% | 18.9% | 20.7% |
| Half-life (t½) | 65 h | 88 h | 80 h | |
| Thermal Degradation (80°C, 48h) | % Degradation | 30.1% | 22.4% | 25.9% |
| Half-life (t½) | 78 h | 105 h | 95 h | |
| Photodegradation (UV light, 24h) | % Degradation | 18.9% | 14.3% | 16.1% |
| Half-life (t½) | 85 h | 115 h | 100 h |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to compare the stability of this compound and its synthetic analogues.
Preparation of Stock Solutions
-
Prepare stock solutions of this compound and each synthetic analogue at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, ethanol).
Forced Degradation Studies
For each compound, subject the stock solution to the following stress conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide (NaOH).
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature (25°C) for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution in the dark at room temperature for 24 hours to prevent photodegradation.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
After the specified time, cool the solution to room temperature.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photodegradation:
-
Expose the stock solution to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
Analytical Method
-
Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
The mobile phase and column should be optimized to achieve good separation of the parent compound from its degradation products.
-
Quantify the amount of the remaining parent compound by comparing the peak area with that of an unstressed standard solution.
Data Analysis
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
-
Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the parent compound versus time.
-
Calculate the half-life (t½) for each stress condition.
Visualizations
Experimental Workflow
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. longdom.org [longdom.org]
- 5. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating HPLC Method Specificity for Erigeroside Analysis
For researchers and professionals in drug development, ensuring the reliability of analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) like Erigeroside, a flavonoid glycoside with potential therapeutic properties. However, the mere implementation of an HPLC method is insufficient; its specificity must be rigorously validated to ensure that the measurements are accurate and free from interference.
This guide provides a comparative analysis of a validated, specific HPLC method for this compound versus a non-validated approach. We will delve into the experimental protocols required for specificity validation, present data in a clear, comparative format, and illustrate the underlying workflows, underscoring the critical importance of these validation steps in producing reliable scientific data.
The Critical Role of Specificity in HPLC Analysis
Forced degradation studies are a key component of specificity validation. By subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. A specific HPLC method must be able to resolve the intact analyte from these degradants.
Proposed HPLC Method for this compound Analysis
Based on common methodologies for flavonoid glycosides, the following HPLC parameters are proposed for the analysis of this compound:
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with PDA/UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Specificity Validation: A Tale of Two Methods
To illustrate the importance of specificity, we compare the performance of a Validated Specific HPLC Method against a Non-Validated HPLC Method . The key differentiator is the execution of forced degradation studies and the subsequent demonstration of peak purity and resolution.
Experimental Protocol: Forced Degradation of this compound
To validate specificity, a solution of this compound would be subjected to the following stress conditions. A non-validated method would omit these critical steps.
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C in a hot air oven for 48 hours (solid state) |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours (solid state and solution) |
Following exposure, the stressed samples are diluted to a suitable concentration and analyzed by the proposed HPLC method.
Data Presentation: Comparing Outcomes
The results from the specificity validation are summarized below. For the validated method, we would expect to see distinct peaks for this compound and its degradation products, while a non-validated method may show poorly resolved or co-eluting peaks.
Table 1: Specificity Validation Data for the Validated HPLC Method
| Sample | Retention Time of this compound (min) | Peak Purity of this compound | Resolution from Nearest Peak | Observations |
| Unstressed Standard | 15.2 | > 0.999 | N/A | Single, sharp peak |
| Acid Stressed | 15.2 | > 0.999 | > 2.0 | Significant degradation with new peaks at 12.8 and 18.5 min |
| Base Stressed | 15.2 | > 0.999 | > 2.0 | Extensive degradation with multiple new peaks |
| Oxidative Stressed | 15.2 | > 0.999 | > 2.0 | Moderate degradation with a major degradant peak at 14.1 min |
| Thermal Stressed | 15.2 | > 0.999 | > 2.0 |
Assessing the Synergistic Antioxidant Potential of Erigeroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Erigeroside, a key bioactive compound isolated from plants of the Erigeron genus, has garnered interest for its potential health benefits, including its antioxidant properties. While research has begun to elucidate its individual antioxidant capacity, the exploration of its synergistic effects when combined with other antioxidant compounds remains a nascent field. This guide provides a comparative assessment of the potential synergistic antioxidant effects of this compound, drawing upon experimental data from structurally related compounds found in Erigeron species, such as flavonoids and phenolic acids. Due to a lack of direct studies on this compound's synergistic activity, this guide utilizes analogous data to provide a framework for future research and drug development.
Unveiling Antioxidant Synergy: A Comparative Look
The antioxidant effect of a combination of compounds can be additive, synergistic, or antagonistic. A synergistic effect, where the combined effect is greater than the sum of individual effects, is of particular interest in drug development as it can lead to more potent formulations with potentially lower doses and reduced side effects.
While direct experimental data on the synergistic antioxidant effects of this compound is not yet available in published literature, studies on other compounds present in Erigeron annuus extracts, such as caffeic acid and various flavonoids, provide valuable insights. These compounds share structural similarities with this compound and its aglycone, and their interactions can serve as a predictive model for this compound's potential synergistic behavior.
A study investigating the synergistic antioxidant effects of several flavonoids and phenolic acids using the Ferric Reducing Antioxidant Power (FRAP) assay revealed significant synergistic interactions. The table below summarizes the percentage of synergistic effect observed for binary and ternary combinations of compounds structurally related to those found alongside this compound.
| Compound Combination | Assay | Synergistic Effect (%) |
| Gallic Acid + Caffeic Acid | FRAP | 137.8% |
| Quercetin + Gallic Acid | FRAP | 59.4% |
| Quercetin + Rutin | FRAP | 55.2% |
| Quercetin + Gallic Acid + Caffeic Acid | FRAP | 59.4% |
| Quercetin + Gallic Acid + Rutin | FRAP | 55.2% |
Data adapted from a study on the synergistic antioxidant effects of flavonoids and phenolic compounds.
These findings suggest that combining compounds with different antioxidant mechanisms—for instance, a hydrogen atom donor with a metal chelator—can lead to enhanced overall antioxidant activity. Given that this compound is a glycoside of a phenolic compound, it is plausible that it could exhibit similar synergistic effects when combined with other antioxidants.
Experimental Protocols for Assessing Antioxidant Activity
To facilitate further research into the antioxidant properties of this compound and its potential synergies, detailed protocols for three common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Erigeroside
Personal Protective Equipment (PPE)
When handling Erigeroside powder, a comprehensive PPE strategy is required to minimize exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a disposable lab coat or chemical-resistant suit | To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of the powder, especially when handling outside of a fume hood or biological safety cabinet. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
Always handle this compound powder within a certified chemical fume hood or a Class II Biological Safety Cabinet to contain airborne particles.
-
Ensure the work area is clean and uncluttered before starting any procedure.
-
Have all necessary equipment, including weighing materials, solvents, and waste containers, readily available within the containment area.
2. Weighing and Reconstitution:
-
When weighing the powder, use anti-static weigh paper or a weighing boat.
-
Perform all manipulations slowly and carefully to avoid creating dust.
-
If dissolving in a solvent, add the solvent to the powder slowly to prevent splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[3]
3. Experimental Procedures:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory.
4. Decontamination and Cleaning:
-
After handling, thoroughly decontaminate the work surface with an appropriate cleaning agent.
-
Wipe down all equipment used with a damp cloth to remove any residual powder.
-
Remove and dispose of PPE in the designated waste stream before leaving the work area.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures and First Aid
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, lab coats), weigh papers, and empty containers, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Method: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical flow from preparation to disposal.
Caption: Workflow for the safe handling of this compound powder in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
